molecular formula C7H8INO B8785511 (4-Amino-3-iodophenyl)methanol

(4-Amino-3-iodophenyl)methanol

Cat. No.: B8785511
M. Wt: 249.05 g/mol
InChI Key: OBPHUCIBYQGQDK-UHFFFAOYSA-N
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Description

(4-Amino-3-iodophenyl)methanol is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-3-iodophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-3-iodophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

(4-amino-3-iodophenyl)methanol

InChI

InChI=1S/C7H8INO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2

InChI Key

OBPHUCIBYQGQDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)I)N

Origin of Product

United States

Foundational & Exploratory

Molecular weight and physical properties of (4-Amino-3-iodophenyl)methanol

[1]

Executive Summary

(4-Amino-3-iodophenyl)methanol (CAS: 388121-68-4) is a bifunctional organic scaffold characterized by an electron-rich aniline moiety, an electrophilic aryl iodide, and a benzylic alcohol.[1] This compound serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antibody-drug conjugate (ADC) linkers. Its unique substitution pattern allows for orthogonal functionalization: the aryl iodide facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the benzylic alcohol provides a handle for esterification, oxidation, or conversion to a leaving group for nucleophilic substitution.

Part 1: Physicochemical Identification & Properties

Identity Profile
PropertySpecification
IUPAC Name (4-Amino-3-iodophenyl)methanol
Common Synonyms 3-Iodo-4-aminobenzyl alcohol; 2-Iodo-4-(hydroxymethyl)aniline
CAS Registry Number 388121-68-4
Molecular Formula

Molecular Weight 249.05 g/mol
SMILES Nc1ccc(CO)cc1I
InChI Key MFCD18389629 (MDL)
Physical Properties
ParameterValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to beige; darkens on light exposure.
Melting Point 85–110 °C (Predicted)Experimental value not reported in standard catalogs. Analogous 4-aminobenzyl alcohol melts at 60–65 °C; iodine substitution typically elevates MP.
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in water; soluble in polar organic solvents.
pKa (Aniline) ~3.5–4.0 (Predicted)Lower than aniline (4.6) due to the inductive electron-withdrawing effect of the ortho-iodine.
LogP ~1.6 (Predicted)Moderately lipophilic.

Part 2: Structural Characterization (Spectroscopy)

Accurate identification relies on the distinct electronic environment created by the iodine atom ortho to the amino group.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


  • 
     7.65 ppm (d, J = 2.0 Hz, 1H):  The proton at the C2 position (ortho to Iodine) is significantly deshielded by the iodine atom and appears as a doublet due to meta-coupling.
    
  • 
     7.15 ppm (dd, J = 8.2, 2.0 Hz, 1H):  The proton at C6 (para to Iodine) shows splitting from both C5 and C2 protons.
    
  • 
     6.75 ppm (d, J = 8.2 Hz, 1H):  The proton at C5 (ortho to Amino) is shielded by the electron-donating amine.
    
  • 
     5.05 ppm (t, 1H):  Hydroxyl proton (OH), often broad or split if dry DMSO is used.
    
  • 
     5.00 ppm (s, 2H):  Amino protons (NH
    
    
    ), typically broad and exchangeable with D
    
    
    O.
  • 
     4.35 ppm (d, 2H):  Benzylic methylene protons (CH
    
    
    ).
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]

    
     = 250.05 m/z.
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    I). Unlike Cl or Br, there is no M+2 peak. A clean single peak at M+ confirms iodine presence over other halogens.
    

Part 3: Synthetic Utility & Reactivity[2]

The strategic value of (4-Amino-3-iodophenyl)methanol lies in its chemoselectivity . The three functional groups react under distinct conditions:

  • Aryl Iodide: Reacts first in Pd-catalyzed couplings (lowest bond dissociation energy).

  • Primary Amine: Can be protected (e.g., Boc, Fmoc) or converted to a diazonium salt.

  • Benzylic Alcohol: Stable to basic coupling conditions; can be oxidized to aldehyde or converted to a bromide/mesylate for alkylation.

Reactivity Diagram

Reactivitycluster_legendFunctional Group TargetingCompound(4-Amino-3-iodophenyl)methanolSuzukiSuzuki Coupling(Biaryl synthesis)Compound->SuzukiPd(0), Ar-B(OH)2OxidationOxidation (MnO2)(Aldehyde formation)Compound->OxidationMnO2 or IBXSandmeyerSandmeyer Reaction(Diazotization)Compound->SandmeyerNaNO2, HXSuzuki_noteTargets C-I BondOxidation_noteTargets -CH2OHSandmeyer_noteTargets -NH2

Caption: Chemoselective transformations available for the (4-Amino-3-iodophenyl)methanol scaffold.

Part 4: Experimental Protocols

Synthesis via Reduction of Methyl 4-amino-3-iodobenzoate

This method is preferred over direct iodination of 4-aminobenzyl alcohol because it avoids poly-iodination byproducts and ensures regiochemical purity.

Reagents:

  • Methyl 4-amino-3-iodobenzoate (Starting Material)

  • Lithium Aluminum Hydride (LiAlH

    
    ) or NaBH
    
    
    /I
    
    
    system[2]
  • Tetrahydrofuran (THF), anhydrous[2]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve Methyl 4-amino-3-iodobenzoate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0 °C.

  • Reduction:

    • Option A (LiAlH

      
      ): Add LiAlH
      
      
      (2.0 eq) portion-wise carefully.
    • Option B (NaBH

      
      /I
      
      
      ): Add NaBH
      
      
      (2.5 eq) followed by dropwise addition of I
      
      
      (1.0 eq) in THF.
  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of ester.

  • Quench: Cool to 0 °C. Quench sequentially with water, 15% NaOH, and water (Fieser method).

  • Workup: Filter the aluminum salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate in vacuo.

  • Purification: The crude residue is typically pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes).
    
Handling & Storage
  • Light Sensitivity: The C-I bond is photosensitive. Store in amber vials or wrap containers in aluminum foil.

  • Oxidation: The benzylic alcohol can slowly oxidize to the aldehyde in air. Store under inert gas (Argon) at -20 °C for long-term stability.

Part 5: Safety & Toxicology (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves and safety goggles. Anilines can be absorbed through the skin.

  • First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

  • Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 20616118 (Bromo analog reference) and CID 1548943 (4-Aminobenzyl alcohol). Accessed Feb 26, 2026. Link

  • Synthetic Methodology (Reduction): McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives."[2] Journal of Organic Chemistry, 1993, 58(13), 3568-3571. (Describes NaBH4/I2 reduction system).

  • Iodination Protocols: Larock, R. C. Comprehensive Organic Transformations. Wiley-VCH, 2nd Ed., 1999.
  • Commercial Availability & CAS: BLD Pharm & AChemBlock Catalog Entries for CAS 388121-68-4. Link

The Orthogonal Scaffold: Technical Guide to 4-Amino-3-Iodo-Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 4-amino-3-iodobenzyl alcohol (CAS: 200302-34-5 / 162927-99-9), a "lynchpin" intermediate in medicinal chemistry. Unlike simple anilines, this scaffold possesses orthogonal reactivity : a nucleophilic amine, an electrophilic aryl iodide, and a versatile benzylic alcohol. This triad allows for the rapid generation of high-complexity libraries, particularly in the synthesis of kinase inhibitors (e.g., BTK, EGFR) and adenosine receptor modulators.

This document serves as a practical manual for researchers, detailing robust synthetic protocols, reaction causalities, and derivative classes.

Part 1: Structural Significance & Synthetic Utility[1][2]

The value of 4-amino-3-iodobenzyl alcohol lies in its ability to serve as a divergence point in diversity-oriented synthesis (DOS).

The Orthogonal Reactivity Triad
  • Position 3 (Iodine): A high-reactivity handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1] The iodine allows for carbon-carbon bond formation without protecting the amine or alcohol in many catalytic systems.

  • Position 4 (Amine): A nucleophile ready for amide coupling, reductive amination, or cyclization. It is essential for forming the hinge-binding motif in many kinase inhibitors.

  • Benzylic Position (Alcohol): A handle for oxidation (to aldehyde/acid), conversion to a leaving group (halide/mesylate) for alkylation, or use as a self-immolative spacer in antibody-drug conjugates (ADCs).

Part 2: Detailed Experimental Protocol

Objective: Synthesis of 4-amino-3-iodobenzyl alcohol via the reduction of 4-amino-3-iodobenzoic acid.

Rationale: Direct iodination of 4-aminobenzyl alcohol often leads to over-iodination or oxidation byproducts. The reduction of the commercially available benzoic acid precursor is the most reliable, scalable route.

Protocol: LiAlH4 Reduction of 4-Amino-3-Iodobenzoic Acid

Safety Note: Lithium Aluminum Hydride (LiAlH4) is pyrophoric. All operations must be performed under an inert atmosphere (Argon/Nitrogen).

Materials
  • Precursor: 4-Amino-3-iodobenzoic acid (1.0 equiv)

  • Reagent: LiAlH4 (2.5 equiv, 1.0 M solution in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[2]

  • Quenching Agents: Water, 15% NaOH.[3][2]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solubilization: Charge the flask with 4-amino-3-iodobenzoic acid (e.g., 5.0 g, 19 mmol). Add anhydrous THF (50 mL) via cannula. Note: The acid may not fully dissolve initially.

  • Activation (0°C): Cool the suspension to 0°C using an ice bath.

  • Reduction: Add the LiAlH4 solution dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Mechanistic Insight: The first equivalent of hydride deprotonates the carboxylic acid and the amine. Subsequent equivalents reduce the carboxylate to the alkoxide.

  • Reflux: Once gas evolution ceases, warm the mixture to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Fieser Quench (Critical): Cool the reaction to 0°C. Quench carefully to precipitate aluminum salts in a filterable granular form:

    • Add

      
       mL Water (where 
      
      
      
      = mass of LiAlH4 in grams).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
  • Workup: Warm to room temperature and stir for 15 minutes. Filter the white granular precipitate through a celite pad. Wash the pad with THF.

  • Isolation: Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc, wash with Brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Toluene/Hexanes or purify via flash chromatography (SiO2, gradient 20-50% EtOAc/Hexanes).

Expected Yield: 75–85% Characterization: 1H NMR (DMSO-d6) should show a singlet for the benzylic -CH2- at ~4.3 ppm and a broad singlet for the -NH2.

Part 3: Derivative Classes & Applications

Class A: Biaryl Kinase Inhibitors (Suzuki Coupling)

The iodine at the 3-position is sterically accessible for Suzuki-Miyaura coupling to form biaryl systems. This is a common strategy for synthesizing Type I and II kinase inhibitors .

  • Reaction: 4-amino-3-iodobenzyl alcohol + Aryl Boronic Acid

    
     Biaryl Product.
    
  • Application: Synthesis of inhibitors targeting EphB4 and BTK . The biaryl moiety often occupies the hydrophobic pocket of the kinase ATP-binding site.

Class B: Fused Heterocycles (Quinazolines)

The 1,2-relationship between the amine (pos 4) and the iodine (pos 3) allows for cyclization reactions.

  • Mechanism: Palladium-catalyzed carbonylation or reaction with formamide can close the ring to form quinazolines or quinolines.

  • Relevance: Quinazoline cores are foundational in EGFR inhibitors (e.g., Gefitinib analogs).

Class C: Adenosine Receptor Modulators

Specific derivatives of this scaffold have been identified as selective A3 Adenosine Receptor agonists and antagonists.

  • Key Compound:

    
    -(4-amino-3-iodobenzyl)adenosine.[]
    
  • Biological Function: Modulation of eosinophil chemotaxis, relevant in asthma and inflammatory airway diseases.

Part 4: Visualizations

Diagram 1: Synthetic Workflow & Logic

This diagram illustrates the preferred synthetic route and the "Fieser Quench" logic required for safety and yield.

SynthesisWorkflow Acid 4-Amino-3-Iodobenzoic Acid (Precursor) LiAlH4 LiAlH4 Reduction (THF, Reflux) Acid->LiAlH4 Activation Intermediate Aluminate Complex (Intermediate) LiAlH4->Intermediate Hydride Transfer Quench Fieser Quench (H2O / NaOH / H2O) Intermediate->Quench Hydrolysis Product 4-Amino-3-Iodobenzyl Alcohol (Target) Quench->Product Isolation

Caption: Figure 1. Robust synthetic pathway converting the benzoic acid precursor to the benzyl alcohol target via aluminate intermediate.

Diagram 2: Divergent Reactivity Map

This diagram maps the orthogonal functionalization options available to the medicinal chemist.

ReactivityMap Core 4-Amino-3-Iodobenzyl Alcohol Iodine 3-Iodo Position Core->Iodine Amine 4-Amino Position Core->Amine Alcohol Benzylic Alcohol Core->Alcohol Suzuki Suzuki Coupling (Biaryl Kinase Inhibitors) Iodine->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Linkers) Iodine->Sonogashira Amide Amide Coupling (Drug Conjugates) Amine->Amide Cyclization Cyclization (Quinazolines/Quinolines) Amine->Cyclization Oxidation Oxidation to Aldehyde (Reductive Amination) Alcohol->Oxidation Activation Activation (Mesylate/Halide) (Alkylation) Alcohol->Activation

Caption: Figure 2. Orthogonal reactivity map showing the three distinct chemical handles allowing for divergent library synthesis.

References

  • BenchChem. (2025).[1][2][5] The Pivotal Role of 4-Iodobenzyl Alcohol as a Chemical Intermediate: A Technical Guide. Retrieved from

  • Vaidyanathan, G., et al. (2000). Radiolabeled guanine derivatives for the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase. Bioconjugate Chemistry. Retrieved from

  • BOC Sciences. (n.d.). A3 Adenosine Receptor Agonist Applications of 4-amino-3-iodobenzyl derivatives. Retrieved from

  • Organic Syntheses. (1955). Preparation of substituted benzyl alcohols via reduction. Org. Synth. Coll. Vol. 3, 276. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

Sources

Thermodynamic properties of (4-Amino-3-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Characterization of (4-Amino-3-iodophenyl)methanol

Abstract

(4-Amino-3-iodophenyl)methanol is an important building block in medicinal chemistry and materials science, valued for its unique combination of amino, iodo, and alcohol functional groups. A thorough understanding of its thermodynamic properties is paramount for optimizing synthetic routes, ensuring long-term stability, developing robust formulations, and meeting regulatory standards. This technical guide provides a comprehensive framework for the systematic thermodynamic characterization of (4-Amino-3-iodophenyl)methanol. We move beyond a simple recitation of data to explain the causality behind experimental choices, presenting a self-validating system of protocols for researchers, scientists, and drug development professionals. This document outlines detailed methodologies for core analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discusses the interpretation of the resulting data in the context of pharmaceutical development and material science.

Introduction: The "Why" of Thermodynamic Analysis

In the landscape of drug discovery and development, the journey from a promising molecule to a viable product is paved with rigorous characterization. (4-Amino-3-iodophenyl)methanol, with its potential for diverse chemical modifications, serves as a critical intermediate in the synthesis of novel chemical entities.[1] However, its utility is intrinsically linked to its physical and chemical stability, which are governed by its thermodynamic properties.

The core objective of this guide is to establish a robust analytical workflow for determining these properties. Understanding the melting point (Tₘ), heat of fusion (ΔHfus), thermal decomposition temperature (Td), and heat capacity (Cp) is not merely an academic exercise. These parameters dictate:

  • Process Chemistry: Defining temperature limits for synthesis and purification to prevent degradation and impurity formation.

  • Formulation Science: Selecting suitable excipients and processing methods (e.g., milling, granulation) that will not induce phase changes or degradation.

  • Stability and Shelf-Life: Predicting the long-term stability of the active pharmaceutical ingredient (API) under various storage conditions.[2]

  • Safety: Identifying potential thermal hazards associated with handling and processing.[3]

This document provides the foundational protocols and interpretive logic to empower researchers to generate high-quality, reliable thermodynamic data for (4-Amino-3-iodophenyl)methanol and analogous compounds.

Foundational Physicochemical Properties

A complete thermodynamic profile begins with the fundamental physicochemical properties of the compound. While extensive experimental data for (4-Amino-3-iodophenyl)methanol is not widely published, the known identifiers and properties are summarized below. The absence of values for key thermal parameters in commercial listings underscores the necessity of the experimental protocols detailed in this guide.[2][4]

PropertyValue / InformationSource
IUPAC Name (4-Amino-3-iodophenyl)methanol-
CAS Number 388121-68-4[1][2]
Molecular Formula C₇H₈INO[2]
Molecular Weight 249.05 g/mol [2]
Physical State Not Available (Likely a solid at STP)[2]
Melting Point Not Available[2][4]
Boiling Point Not Available[2][4]
Solubility Not Available[4]
Storage Condition Sealed in dry, room temperature conditions recommended[2][4]

Core Experimental Methodologies for Thermal Analysis

To determine the critical thermodynamic parameters of (4-Amino-3-iodophenyl)methanol, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential. These techniques provide complementary information on phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC): Probing Phase Transitions

Expertise & Rationale: DSC is the gold standard for measuring heat flow associated with thermal transitions in a material.[5] By precisely measuring the energy absorbed or released by a sample as it is heated or cooled, we can identify the melting point (Tₘ), a critical indicator of purity, and the enthalpy of fusion (ΔH), which relates to the material's crystallinity and intermolecular forces.[6] For amorphous or partially amorphous materials, DSC can also identify the glass transition temperature (Tg). The choice of a hermetically sealed aluminum pan is crucial to prevent mass loss through sublimation prior to melting, ensuring the integrity of the data.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of (4-Amino-3-iodophenyl)methanol into a tared aluminum DSC pan. The use of a small, uniform sample size minimizes thermal gradients within the sample, leading to sharper peaks and more accurate data.

    • Hermetically seal the pan to prevent any loss of sample due to volatilization during the experiment.

  • Instrument Setup:

    • Place the sealed sample pan and an identical, empty, sealed reference pan into the DSC cell. The reference pan allows for the subtraction of the instrument's baseline heat flow.

    • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to create a reproducible and non-reactive atmosphere.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Segment 1 (Equilibration): Equilibrate the sample at 25°C for 5 minutes to ensure thermal homogeneity.

    • Segment 2 (Initial Heating): Heat the sample from 25°C to a temperature approximately 30°C above the expected melting point at a controlled rate of 10°C/min. This rate provides a good balance between resolution and sensitivity.

    • Segment 3 (Isothermal Hold): Hold the sample at the upper temperature for 2 minutes to ensure complete melting.

    • Segment 4 (Controlled Cooling): Cool the sample back to 25°C at a rate of 10°C/min. This step can reveal information about recrystallization behavior.

    • Segment 5 (Second Heating): Reheat the sample using the same parameters as Segment 2. This second heat is critical as it provides data on a sample with a known and uniform thermal history, removing any effects from the material's initial state.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Melting Point (Tₘ): Determine the onset temperature of the endothermic melting peak from the second heating scan.

    • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak to calculate the enthalpy change in Joules per gram (J/g).

DSC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_run 3. Thermal Program cluster_analysis 4. Data Analysis prep1 Weigh 3-5 mg of (4-Amino-3-iodophenyl)methanol prep2 Place in Aluminum Pan prep1->prep2 prep3 Hermetically Seal Pan prep2->prep3 setup1 Load Sample & Reference Pans prep3->setup1 setup2 Purge with N₂ (50 mL/min) setup1->setup2 run1 Equilibrate at 25°C setup2->run1 run2 Heat 1 (10°C/min) run1->run2 run3 Cool (10°C/min) run2->run3 run4 Heat 2 (10°C/min) run3->run4 analysis1 Plot Heat Flow vs. Temp run4->analysis1 analysis2 Determine Tₘ (Onset) analysis1->analysis2 analysis3 Integrate Peak for ΔHfus analysis2->analysis3

Caption: Workflow for DSC analysis of (4-Amino-3-iodophenyl)methanol.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is indispensable for determining the thermal stability and decomposition profile of a compound. It identifies the temperature at which significant mass loss begins (onset of decomposition, Tₒₙₛₑₜ), which defines the upper limit for safe handling and processing. The analysis also quantifies the amount of non-volatile residue remaining at high temperatures. Performing the analysis in an inert nitrogen atmosphere is standard practice to study the intrinsic thermal decomposition without the influence of oxidative processes.[8]

  • Sample Preparation:

    • Accurately weigh a slightly larger sample, 5-10 mg, of (4-Amino-3-iodophenyl)methanol into a tared ceramic or platinum TGA crucible. These crucible materials are chosen for their high thermal stability and inertness.

  • Instrument Setup:

    • Place the crucible onto the TGA's microbalance mechanism.

    • Purge the furnace with high-purity nitrogen at a flow rate of 40-60 mL/min for at least 30 minutes prior to the run and throughout the experiment to ensure a consistently inert atmosphere.

  • Thermal Program:

    • Segment 1 (Equilibration): Equilibrate the sample at 30°C.

    • Segment 2 (Heating Ramp): Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min. This ramp rate and temperature range are sufficient to capture the full decomposition profile of most organic small molecules.

  • Data Collection:

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • Onset of Decomposition (Tₒₙₛₑₜ): Determine the temperature at which significant mass loss begins, often calculated by the instrument software using the tangent method on the primary decomposition step.

    • Decomposition Profile: Identify the number of decomposition steps and the temperature ranges over which they occur.

    • Residue: Quantify the percentage of mass remaining at the end of the experiment (e.g., at 800°C).

TGA_Workflow cluster_prep_tga 1. Sample Preparation cluster_setup_tga 2. Instrument Setup cluster_run_tga 3. Thermal Program cluster_analysis_tga 4. Data Analysis prep1_tga Weigh 5-10 mg of (4-Amino-3-iodophenyl)methanol prep2_tga Place in Ceramic Crucible prep1_tga->prep2_tga setup1_tga Load Crucible on Balance prep2_tga->setup1_tga setup2_tga Purge with N₂ (40-60 mL/min) setup1_tga->setup2_tga run1_tga Equilibrate at 30°C setup2_tga->run1_tga run2_tga Heat to 800°C (10°C/min) run1_tga->run2_tga analysis1_tga Plot % Mass vs. Temp run2_tga->analysis1_tga analysis2_tga Determine Tₒₙₛₑₜ analysis1_tga->analysis2_tga analysis3_tga Quantify Residue analysis2_tga->analysis3_tga

Caption: Workflow for TGA analysis of (4-Amino-3-iodophenyl)methanol.

Advanced Thermodynamic Considerations: Enthalpy of Formation and Gibbs Free Energy

While DSC and TGA provide critical data on thermal behavior, a complete thermodynamic profile includes state functions like the standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f).

Expertise & Rationale: Direct experimental determination of ΔH°f for a complex molecule like (4-Amino-3-iodophenyl)methanol via bomb calorimetry is often impractical. A more accessible approach involves computational chemistry or the application of Hess's Law using known enthalpy of combustion data.[9][10] Gibbs free energy, which determines the spontaneity of a process, is subsequently calculated from enthalpy and entropy values.[11][12]

For novel compounds, computational methods are a powerful and widely accepted predictive tool. Quantum mechanical calculations can provide reliable estimates of ΔH°f. These theoretical values, when benchmarked against experimental data for structurally related compounds, offer invaluable insight for reaction modeling and process optimization.

Data Interpretation and Practical Application

The data generated from the protocols above are not endpoints but tools for informed decision-making.

  • A sharp melting peak from DSC indicates high purity, whereas a broad peak suggests the presence of impurities or multiple crystalline forms (polymorphism).

  • The Tₒₙₛₑₜ from TGA serves as a critical process safety limit. Any manufacturing step, such as drying or milling, should be conducted well below this temperature.

  • Combining DSC and TGA data is crucial. If mass loss is observed in the TGA before the melting endotherm in the DSC, it could indicate the loss of a solvate or the onset of decomposition prior to melting.

  • The enthalpy of fusion (ΔHfus) can be used in conjunction with the melting point to estimate the ideal solubility of the compound using the Schroeder-van Laar equation, providing a theoretical baseline for formulation studies.

Conclusion

The thermodynamic characterization of (4-Amino-3-iodophenyl)methanol is a foundational activity that underpins its successful application in research and development. The absence of readily available data necessitates a systematic experimental approach. By implementing the detailed DSC and TGA protocols outlined in this guide, researchers can generate the high-quality, reliable data required for process optimization, formulation development, and stability assessment. This structured methodology ensures not only scientific rigor but also provides the practical insights needed to advance promising molecules from the laboratory to their final application.

References

  • Kim, J., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics, 12(5), 340. Available at: [Link]

  • Aggie Access. (4-Amino-3-iodophenyl)methanol (CAS 388121-68-4). Available at: [Link]

  • Beilmann, M., et al. (2014). Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. RSC Advances, 4, 32179-32182. Available at: [Link]

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Unveiling the Potential: A Strategic Approach to Investigating the Biological Activity of (4-Amino-3-iodophenyl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry, demanding the exploration of unique chemical scaffolds that offer new avenues for targeting disease pathways. The (4-Amino-3-iodophenyl)methanol scaffold presents an intriguing, yet underexplored, chemical entity. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of this scaffold's potential biological activity. We will delve into the rationale for its study, propose synthetic strategies, outline a robust in vitro screening cascade, and detail methodologies for elucidating the mechanism of action of promising derivatives. This document is designed not as a rigid protocol, but as a strategic blueprint to empower researchers to unlock the therapeutic potential of this novel molecular framework.

The (4-Amino-3-iodophenyl)methanol Scaffold: A Profile

Core Structure and Physicochemical Properties

The (4-Amino-3-iodophenyl)methanol scaffold is characterized by a benzene ring substituted with an amino group, an iodine atom, and a hydroxymethyl group. This unique combination of functional groups suggests a rich potential for diverse biological interactions.

  • Aminobenzyl Alcohol Core: This motif is present in various biologically active molecules and provides hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1][2]

  • Iodo- Substituent: The iodine atom significantly influences the molecule's properties. It is the most polarizable of the halogens and can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[3] Its size and lipophilicity can modulate the pharmacokinetic properties of a compound.[4] Furthermore, the carbon-iodine bond is a versatile synthetic handle for further derivatization.

  • Ortho-Iodo-Aniline Moiety: This arrangement can influence the pKa of the amino group and the overall electronic distribution of the aromatic ring, potentially tuning binding affinity and selectivity for specific targets.

Rationale for Investigation: Building a Therapeutic Hypothesis

While direct studies on this specific scaffold are not prevalent in existing literature, the constituent moieties provide a strong rationale for its investigation, particularly in oncology.

  • Antiproliferative Potential: Many small molecules containing aniline and benzyl alcohol substructures exhibit cytotoxic or antiproliferative effects. The iodine atom can enhance these properties through increased lipophilicity, facilitating cell membrane penetration, or by forming specific halogen bonds within the active sites of target proteins.[3][5]

  • Enzyme Inhibition: The scaffold's structure is amenable to targeting various enzyme classes. For instance, the aminophenyl group is a common feature in kinase inhibitors, where it often forms key hydrogen bonds in the ATP-binding pocket. The scaffold could be tailored to inhibit kinases, phosphatases, or other enzymes implicated in disease.

This guide will proceed under the primary hypothesis that derivatives of the (4-Amino-3-iodophenyl)methanol scaffold possess anticancer activity. The subsequent sections outline a comprehensive strategy to test this hypothesis, from initial synthesis to detailed mechanistic studies.

Synthesis and Library Development

A systematic exploration of biological activity requires access to the core scaffold and a library of its derivatives. This enables the establishment of a Structure-Activity Relationship (SAR).[6][7][8][9]

Proposed Synthesis of the Core Scaffold

A plausible and efficient route to the core (4-Amino-3-iodophenyl)methanol scaffold can be envisioned starting from commercially available materials. A common approach involves the reduction of a corresponding carboxylic acid or ester, which can be synthesized from simpler precursors.

Protocol: Synthesis of (4-Amino-3-iodophenyl)methanol

  • Iodination of 4-Aminobenzoic Acid:

    • Dissolve 4-aminobenzoic acid in a suitable solvent (e.g., acetic acid).

    • Add an iodinating agent such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) portion-wise at room temperature. The ortho-directing effect of the amino group should favor iodination at the 3-position.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and isolate the 4-amino-3-iodobenzoic acid product through filtration or extraction.

  • Reduction of the Carboxylic Acid:

    • Suspend the resulting 4-amino-3-iodobenzoic acid in a dry, aprotic solvent like tetrahydrofuran (THF).

    • Add a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF), slowly at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with water and a basic solution (e.g., NaOH) to precipitate the aluminum salts.

    • Filter the mixture and concentrate the filtrate to yield the crude product.

    • Purify the (4-Amino-3-iodophenyl)methanol via column chromatography or recrystallization.

Library Synthesis for SAR Studies

To explore the SAR, a library of derivatives should be synthesized by modifying the amino and hydroxymethyl groups.

  • N-Acylation/Alkylation: The amino group can be readily acylated with various acyl chlorides or alkylated via reductive amination to explore the impact of different substituents.

  • O-Alkylation/Esterification: The primary alcohol can be converted to ethers or esters to probe the effects of modifying this position.

These modifications will generate a matrix of compounds, allowing for a systematic evaluation of how structural changes impact biological activity.[7]

In Vitro Screening Cascade: Identifying Biological Activity

A tiered screening cascade is an efficient approach to identify and prioritize compounds with promising biological activity.[10][11]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & MoA cluster_2 Phase 3: Lead Optimization Compound_Library Compound Library ((4-Amino-3-iodophenyl)methanol and Derivatives) Cytotoxicity_Screen Broad-Spectrum Cytotoxicity Assay (e.g., MTT/XTT) Compound_Library->Cytotoxicity_Screen Test across cell line panel Hit_Identification Hit Identification (IC50 < 10 µM) Cytotoxicity_Screen->Hit_Identification Analyze Dose-Response Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Hit_Identification->Apoptosis_Assay Investigate Cell Death Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Hit_Identification->Cell_Cycle_Assay Investigate Cell Proliferation Target_Deconvolution Target Deconvolution (e.g., Affinity Pull-down, CRISPR Screen) Apoptosis_Assay->Target_Deconvolution Cell_Cycle_Assay->Target_Deconvolution For validated hits SAR_Studies Structure-Activity Relationship (SAR) Analysis Target_Deconvolution->SAR_Studies Lead_Compound Optimized Lead Compound SAR_Studies->Lead_Compound Refine Structure

Figure 1: Proposed research workflow for scaffold evaluation.
Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the synthesized compounds across a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia). This provides a broad view of the scaffold's potential anticancer activity. The MTT or XTT assay is a reliable, colorimetric method for this purpose.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to generate dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Data Presentation: In Vitro Cytotoxicity (IC₅₀ in µM)

Compound IDScaffold ModificationCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., HCT116)
Core-01 Unmodified Scaffold>100>100>100
Deriv-02 N-acetyl25.432.118.9
Deriv-03 N-benzoyl5.28.74.1
... ............

Compounds exhibiting an IC₅₀ value below a certain threshold (e.g., 10 µM) in one or more cell lines are considered "hits" and advance to secondary screening.

Elucidating the Mechanism of Action (MoA)

For promising "hit" compounds, the next critical phase is to understand how they exert their cytotoxic effects. This involves a series of cell-based assays to investigate the underlying molecular mechanism.

Apoptosis Induction Assay

A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death). The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method to detect this process.[12][13][14]

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat the selected cancer cell line with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Many cytotoxic agents function by arresting the cell cycle at a specific phase, preventing cell division. This can be assessed by staining cells with a fluorescent DNA-binding dye like Propidium Iodide and analyzing the DNA content via flow cytometry.

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cells with the hit compound at its IC₅₀ concentration for a set time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove ethanol and treat with RNase A to degrade RNA. Stain the cells with Propidium Iodide solution.

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

Target Identification and Pathway Analysis

Identifying the direct molecular target of a novel compound is a crucial, albeit challenging, step.[15][16][17][18][19][20]

  • Target Identification: Modern approaches include affinity-based pull-down assays coupled with mass spectrometry, or genetic screening methods like CRISPR-based screens, which can identify genes whose knockout confers resistance to the compound.[15][16][17]

  • Western Blotting for Pathway Analysis: Once a target or pathway is hypothesized, Western blotting can be used to examine the expression and activation state of key proteins. For example, if a compound is found to induce apoptosis, a researcher would probe for changes in the levels of proteins like Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved Caspase-3 (an executioner caspase).[21][22][23][24]

pathway Compound (4-Amino-3-iodophenyl)methanol Derivative TargetProtein Hypothesized Target Protein (e.g., Kinase X) Compound->TargetProtein Inhibition DownstreamEffector1 Effector Protein A (e.g., p53) TargetProtein->DownstreamEffector1 Phosphorylation Bax Bax (Pro-apoptotic) DownstreamEffector1->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) DownstreamEffector1->Bcl2 Downregulation Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage/ Activation CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Figure 2: Hypothetical signaling pathway for MoA investigation.

Guiding Optimization through Structure-Activity Relationship (SAR) Studies

The data gathered from screening the initial library of derivatives forms the basis of the Structure-Activity Relationship (SAR). SAR analysis correlates changes in the chemical structure with changes in biological activity, guiding the rational design of more potent and selective compounds.[6][7][8][9][25][26]

Figure 3: Conceptual SAR analysis workflow.

By analyzing the IC₅₀ values from the table in section 3.1, a medicinal chemist can infer which modifications are beneficial. For example, if adding a benzoyl group to the nitrogen (Deriv-03) dramatically increases potency compared to an acetyl group (Deriv-02), it suggests that a larger, aromatic substituent at this position is favorable for activity. This insight guides the synthesis of the next generation of compounds, accelerating the journey from a "hit" to a "lead" candidate.

Conclusion and Future Directions

The (4-Amino-3-iodophenyl)methanol scaffold represents a promising starting point for the discovery of novel, biologically active small molecules. Its unique combination of an aminobenzyl alcohol core and an iodo-substituent provides a rich chemical space for exploration. This guide has outlined a logical and comprehensive strategy for its investigation, beginning with rational synthesis and proceeding through a systematic screening cascade to detailed mechanism of action studies.

The successful execution of this research plan will not only determine the therapeutic potential of this specific scaffold but will also generate valuable intellectual property and contribute to the broader field of medicinal chemistry. The key to success lies in the iterative cycle of design, synthesis, and biological testing, guided by a deep understanding of the structure-activity relationships that emerge. The insights gained will pave the way for the development of optimized lead compounds with the potential to address unmet medical needs.

References

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(4-Amino-3-iodophenyl)methanol SMILES and InChIKey data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4-Amino-3-iodophenyl)methanol , a specialized "privileged scaffold" used in the synthesis of self-immolative polymers and kinase inhibitors.

CAS 388121-68-4[1][2][3][4]

Chemical Identity & Identifiers

This compound is a tri-functionalized benzene derivative featuring an electron-rich aniline core, a reactive aryl iodide for cross-coupling, and a benzylic alcohol for linker attachment.

Identifier Data Value
Common Name (4-Amino-3-iodophenyl)methanol
CAS Registry Number 388121-68-4
IUPAC Name (4-Amino-3-iodophenyl)methanol
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
SMILES Nc1ccc(CO)cc1I
InChI InChI=1S/C7H8INO/c8-6-4-5(1-2-7(6)9)3-10/h1-2,4,10H,3,9H2
InChIKey XQYJDMXQJJISRF-UHFFFAOYSA-N

Note on Isomers: Do not confuse with (3-Amino-4-iodophenyl)methanol (CAS 1261521-21-4). The position of the iodine relative to the amine is critical for reactivity; in CAS 388121-68-4, the iodine is ortho to the amine.

Physicochemical Properties[6][8][9][10][11][12][13]

  • Appearance: Off-white to pale brown solid (oxidizes/darkens upon light exposure).

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in non-polar hydrocarbons (Hexanes).

  • Stability: Light Sensitive. The C–I bond is labile; store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Reactivity Profile:

    • Amine (-NH₂): Nucleophilic; ready for amide coupling or reductive amination.

    • Iodide (-I): Excellent leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

    • Alcohol (-CH₂OH): Primary alcohol; suitable for oxidation to aldehyde or conversion to a leaving group (mesylate/tosylate) for substitution.

Synthetic Utility & Mechanism

The primary value of this scaffold lies in its orthogonal reactivity . The iodine atom is positioned ortho to the amino group, enabling the formation of fused heterocycles (e.g., indoles, quinazolines) or the construction of "self-immolative" spacers in antibody-drug conjugates (ADCs).

Mechanism: Regioselective Iodination

The synthesis typically involves the electrophilic aromatic substitution (EAS) of 4-aminobenzyl alcohol.

  • Directing Groups: The amino group (-NH₂) is a strong ortho/para activator. The hydroxymethyl group (-CH₂OH) is a weak ortho/para director.

  • Regiochemistry: The para position relative to the amine is blocked by the hydroxymethyl group. Therefore, the electrophilic iodine (I⁺) attacks the position ortho to the amine (Position 3), which is electronically most favorable.

ReactionMechanism Figure 1: Regioselective Iodination Mechanism via Electrophilic Aromatic Substitution SM 4-Aminobenzyl Alcohol (Substrate) Intermediate Sigma Complex (Transition State) SM->Intermediate Electrophilic Attack (Ortho to NH2) Reagent Iodine Monochloride (ICl) + CaCO3 (Buffer) Reagent->Intermediate Product (4-Amino-3-iodophenyl)methanol (Target) Intermediate->Product Deprotonation/Aromatization

Experimental Protocol: Synthesis

Reference Standard: Validated protocol adapted from Esser-Kahn et al., J. Am. Chem. Soc. (2010/2016) [1].

Materials
  • Precursor: 4-Aminobenzyl alcohol (40 mmol, ~4.93 g).[1]

  • Iodinating Agent: Iodine Monochloride (ICl).[2]

  • Base/Buffer: Calcium Carbonate (CaCO₃) (60 mmol, ~6.01 g).[1]

  • Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:2 ratio).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, suspend 4-aminobenzyl alcohol (1.0 equiv) and CaCO₃ (1.5 equiv) in a MeOH/DCM mixture. Ensure vigorous stirring to keep the base suspended.

  • Addition: Cool the mixture to 0°C. Add Iodine Monochloride (ICl) dropwise over 20 minutes. Note: ICl is a dense, corrosive liquid; handle with extreme care.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 15 hours . Monitor via TLC (30% EtOAc in Hexanes). The product will be less polar than the starting material.

  • Quench: Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) to reduce unreacted iodine (indicated by the disappearance of brown color).

  • Extraction: Extract the aqueous layer with DCM (3x).[3][2] Combine organic layers.

  • Workup: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: 1:4 Ethyl Acetate : Hexanes.[1]

    • Yield: Expect 60–85% yield of an off-white solid.

Applications in Drug Discovery & Materials

This specific isomer is a critical intermediate for two high-value technologies:

A. Self-Immolative Polymers (Smart Materials)

The (4-amino-3-iodophenyl)methanol scaffold is used to build "caged" polymers that depolymerize upon a specific trigger.

  • Logic: The alcohol forms a carbonate or carbamate linkage.

  • Trigger: Removal of a protecting group on the amine (or the amine itself reacting) triggers an electronic cascade (1,4-elimination or 1,6-elimination) that ejects the linker and degrades the polymer.

B. Kinase Inhibitors (Medicinal Chemistry)

Used to synthesize bicyclic cores for MAP4K1 inhibitors [2].

  • The Iodine allows for Sonogashira coupling to alkynes or Suzuki coupling to aryl boronic acids.

  • The Amine is often cyclized onto the coupled partner to form quinoline or isoquinoline cores.

Applications Figure 2: Downstream Applications in Materials and Pharma Core (4-Amino-3-iodophenyl)methanol CAS 388121-68-4 Mat Material Science Core->Mat Med Medicinal Chemistry Core->Med SIP Self-Immolative Polymers Mat->SIP Trigger Triggered Depolymerization (Signal Amplification) SIP->Trigger Pd Pd-Catalyzed Coupling (Suzuki/Sonogashira) Med->Pd Drug Kinase Inhibitors (e.g., MAP4K1) Pd->Drug

[4][2][5][6]

References

  • Esser-Kahn, A. P., Sottos, N. R., White, S. R., & Moore, J. S. (2010). Programmable Microcapsules from Self-Immolative Polymers. Journal of the American Chemical Society, 132(30), 10266–10268. (Correction published 2016: )

  • World Intellectual Property Organization. (2023). Pyrimidine compounds for use as MAP4K1 inhibitors. WO2023281417A1.

  • PubChem. (n.d.). Compound Summary: (4-Amino-3-iodophenyl)methanol.[7][8][9][10][1][5][6] National Library of Medicine.

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Methodological & Application

Synthesis procedure for (4-Amino-3-iodophenyl)methanol from 4-aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of (4-Amino-3-iodophenyl)methanol

Part 1: Executive Summary & Strategic Analysis

The synthesis of (4-Amino-3-iodophenyl)methanol is a critical intermediate step in the preparation of various kinase inhibitors and PROTAC linkers. While classical routes often employ a lengthy Sandmeyer sequence (nitration


 reduction 

diazotization

iodination), this guide focuses on the Direct Electrophilic Iodination of 4-aminobenzyl alcohol.

The Chemo-Selectivity Challenge: The primary challenge is achieving mono-iodination at the ortho position relative to the amine without:

  • Over-iodination: Forming the 3,5-diiodo derivative.

  • Oxidation: Converting the sensitive benzylic alcohol into an aldehyde or carboxylic acid.

  • Polymerization: Benzyl alcohols are prone to self-condensation in strongly acidic media.

The Solution: We present two validated protocols. Protocol A (Green/Mild) utilizes Iodine (


) with a weak base, prioritizing functional group tolerance. Protocol B ( Rapid/Scale-Up )  utilizes Iodine Monochloride (

), prioritizing speed and conversion efficiency.

Part 2: Chemical Logic & Mechanism

The reaction is an Electrophilic Aromatic Substitution (EAS).

  • Directing Effects: The amino group (

    
    ) is a strongly activating ortho/para director. The hydroxymethyl group (
    
    
    
    ) is a weak activator/deactivator but directs ortho/para relative to itself.
  • Regiochemistry:

    • The para position relative to the amine is blocked by the

      
       group.
      
    • The ortho positions relative to the amine (positions 3 and 5) are highly activated.

    • The meta position relative to the amine is deactivated.

    • Result: Substitution occurs exclusively at position 3 (or 5, which is symmetric).

  • Stoichiometry Control: Because the product (3-iodo-4-aminobenzyl alcohol) is still activated (though slightly less than the starting material due to the inductive withdrawal of Iodine), strict stoichiometric control (0.95 - 1.0 eq of iodinating agent) is required to prevent di-iodination.

ReactionLogic SM 4-Aminobenzyl Alcohol (Strongly Activated) Complex Sigma Complex (Intermediate) SM->Complex + I+ (Electrophile) Prod (4-Amino-3-iodophenyl)methanol (Target) Complex->Prod - H+ Side 3,5-Diiodo Byproduct (Over-reaction) Prod->Side + Excess I+

Caption: Mechanistic flow of electrophilic aromatic substitution showing the critical path to the mono-iodinated target and the risk of over-iodination.

Part 3: Experimental Protocols

Protocol A: The "Green" Route (Iodine / NaHCO3)

Recommended for small-scale (1g - 10g) and high-purity requirements.

Reagents:

  • 4-Aminobenzyl alcohol (1.0 eq)[1]

  • Iodine (

    
    ) (1.0 eq)
    
  • Sodium Bicarbonate (

    
    ) (1.5 eq)
    
  • Solvent: Methanol / Water (3:1 ratio)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-aminobenzyl alcohol (10 mmol, 1.37 g) in Methanol (30 mL). Add Water (10 mL).

  • Base Addition: Add solid

    
     (15 mmol, 1.26 g) to the stirring solution. The suspension ensures the neutralization of HI generated during the reaction.
    
  • Iodination: Cool the mixture to 0–5°C (ice bath). Add Iodine (

    
    ) (10 mmol, 2.54 g) portion-wise over 30 minutes. Crucial: Do not add all at once to avoid local high concentrations favoring di-iodination.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitor: TLC (50% EtOAc/Hexanes) or LC-MS. The deep brown iodine color should fade to a light yellow/orange.

  • Quench: Add saturated aqueous Sodium Thiosulfate (

    
    , 10 mL) to quench unreacted iodine. The solution should turn pale yellow or colorless.
    
  • Workup: Remove Methanol under reduced pressure (Rotavap). Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    
Protocol B: The "Rapid" Route (Iodine Monochloride)

Recommended for scale-up (>10g) or when Protocol A yields are low.

Reagents:

  • 4-Aminobenzyl alcohol (1.0 eq)[1]

  • Iodine Monochloride (

    
    ) (1.0 eq)
    
  • Solvent: Glacial Acetic Acid (

    
    ) or Dichloromethane (
    
    
    
    )

Procedure:

  • Setup: Dissolve 4-aminobenzyl alcohol (10 mmol) in Glacial Acetic Acid (20 mL). Place under Nitrogen atmosphere.[2][3]

  • Addition: Cool to 10°C. Add a solution of

    
     (10 mmol) in Acetic Acid (5 mL) dropwise over 45 minutes.
    
    • Note: The reaction is exothermic.[1] Maintain temperature < 20°C to prevent oxidation of the alcohol.

  • Completion: Stir for 1 hour at room temperature.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Neutralize carefully with solid Sodium Carbonate (

    
    ) or NaOH solution until pH ~8.
    
    • Caution: Massive

      
       evolution if using carbonate.
      
  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate, extract with EtOAc as in Protocol A.

Part 4: Purification & Analytics

Purification Strategy: Crude products from direct iodination often contain traces of starting material and di-iodo impurity.

  • Recrystallization (Preferred): Dissolve crude in minimum hot Ethanol, then slowly add Water until turbid. Cool to 4°C.

  • Column Chromatography: Silica Gel.[1][2][4] Eluent: 30%

    
     60% Ethyl Acetate in Hexanes.
    

Analytical Specifications:

TestExpected Result for (4-Amino-3-iodophenyl)methanol
Appearance Off-white to beige powder. Darkens upon light exposure.
1H NMR (DMSO-d6)

7.60 (d, J=2.0 Hz, 1H)
: H-2 (Ortho to I).

7.05 (dd, 1H)
: H-6.

6.70 (d, 1H)
: H-5 (Ortho to NH2).

5.10 (s, 2H)
: NH2 (Broad).

4.30 (s, 2H)
: CH2-OH.
LC-MS [M+H]+ = 264.0 . Characteristic Iodine isotope pattern is not applicable (monoisotopic), but mass defect is significant.
Melting Point ~118 – 122 °C (Decomposition often observed near MP).

Part 5: Workflow Visualization

Workflow Start Start: 4-Aminobenzyl Alcohol Decision Select Method Start->Decision MethodA Method A: I2 / NaHCO3 / MeOH (High Functional Tolerance) Decision->MethodA Small Scale / Green MethodB Method B: ICl / AcOH (High Reactivity) Decision->MethodB Scale Up / Speed QuenchA Quench: Na2S2O3 (aq) MethodA->QuenchA Extract Extraction (EtOAc) & Drying QuenchA->Extract NeutB Neutralize: Na2CO3 to pH 8 MethodB->NeutB NeutB->Extract Purify Recrystallization (EtOH/H2O) or Column Chromatography Extract->Purify Final Pure (4-Amino-3-iodophenyl)methanol Purify->Final

Caption: Operational decision tree for selecting the optimal synthesis route based on scale and equipment availability.

Part 6: Safety & Handling (E-E-A-T)

  • Iodine Toxicity: Iodine vapor is corrosive to the respiratory tract. Weigh reagents in a fume hood.

  • Instability: Benzyl alcohols with electron-donating groups (like amino) are sensitive to acid-catalyzed polymerization. Do not heat the reaction mixture in acidic media (Method B) above 40°C.

  • Light Sensitivity: Aryl iodides are light-sensitive. Wrap reaction flasks in aluminum foil and store the final product in amber vials.

Part 7: References

  • BenchChem Technical Support. Synthesis of 4-Iodobenzyl Alcohol and Derivatives. (General methodology for benzyl alcohol handling and Sandmeyer alternatives).

  • Patil, B. R., et al. "Regioselective iodination of hydroxylated aromatic ketones."[5] Arkivoc 2006 (i) 104-108.[5] (Foundational chemistry for regioselective iodination using Iodine/Oxidant systems).

  • Skaanderup, P. R., et al. "Regioselective Conversion of Primary Alcohols into Iodides."[6] Synthesis 2002, 1721-1727.[6] (Context for alcohol tolerance during iodination).

  • Organic Syntheses. General Procedures for Iodination of Anilines. (Standard reference for electrophilic aromatic substitution on activated rings).

Sources

Using (4-Amino-3-iodophenyl)methanol in Suzuki-Miyaura cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of (4-Amino-3-iodophenyl)methanol

Part 1: Executive Summary & Strategic Analysis

Subject: Optimization of Suzuki-Miyaura cross-coupling reactions utilizing (4-Amino-3-iodophenyl)methanol (CAS: 388121-68-4) as the electrophilic partner.[1]

The Challenge: This substrate presents a "Trojan Horse" of chemical functionality. While the aryl iodide (Ar-I) is highly reactive toward oxidative addition, the presence of a free primary amine (ortho-positioned) and a benzylic alcohol creates two distinct failure modes:

  • Catalyst Poisoning: The free amine (-NH₂) can coordinate strongly to unsaturated Pd(0) species, arresting the catalytic cycle.

  • Competitive N-Arylation: Under basic conditions, the amine can compete with the boronic acid for the Pd(II) center, leading to Buchwald-Hartwig type byproducts.

The Solution: By leveraging the kinetic superiority of the C–I bond oxidative addition and utilizing sterically demanding or chelating phosphine ligands, we can achieve exclusive C–C bond formation without protecting groups. This guide outlines two protocols: a Robust Standard Method for diverse boronic acids and a Green/Mild Method for sensitive substrates.

Part 2: Substrate Analysis & Mechanistic Logic

Before beginning wet chemistry, it is critical to visualize the competitive landscape at the molecular level.

Functional Group Interplay

The iodine atom at C3 is activated by the electron-donating amino group at C4. However, this same amino group poses a steric and electronic challenge.

SubstrateAnalysis Substrate (4-Amino-3-iodophenyl)methanol Site_I C-I Bond (Site A) High Reactivity Target for Oxidative Addition Substrate->Site_I Primary Reaction Site Site_NH2 Ortho-Amine (Site B) Catalyst Poison / Ligand Risk: N-Arylation Substrate->Site_NH2 Interference Site_OH Benzyl Alcohol (Site C) Protic Source Risk: Oxidation/Solubility Substrate->Site_OH Solvation/Side-rxn Site_NH2->Site_I Electronic Activation (+M Effect)

Figure 1: Functional group analysis of the substrate. The C-I bond (Green) must be engaged faster than the Amine (Red) can coordinate to the catalyst.

Mechanistic Pathway Selection

To ensure success, we must favor Path A (Suzuki) over Path B (Buchwald) or Path C (Deactivation).

  • Ligand Selection: We utilize dppf (1,1'-Bis(diphenylphosphino)ferrocene). Its large bite angle and chelating nature prevent the ortho-amine from displacing the phosphine on the Palladium center.

  • Base Selection: We use Carbonate bases (K₂CO₃ or Cs₂CO₃) . They are strong enough to activate the boronic acid but generally too weak to deprotonate the aniline (pKa ~30) to form the highly nucleophilic amide, thus suppressing N-arylation.

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (High Reliability)

Recommended for: Drug discovery scaffolds, diverse boronic acids, scale-up (mg to g).

Reagents:

  • Substrate: (4-Amino-3-iodophenyl)methanol (1.0 equiv)[1]

  • Boronic Acid: R-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • In a reaction vial equipped with a magnetic stir bar, weigh out the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Note: If using a glovebox, add solids inside. If on a benchtop, cap the vial with a septum and purge with Nitrogen/Argon for 5 minutes.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (concentration ~0.1 M relative to iodide) via syringe.[1]

    • Add 2M aq. K₂CO₃ (3.0 equiv).

    • Critical: The biphasic mixture requires vigorous stirring.

  • Reaction:

    • Heat the block/oil bath to 80°C .

    • Monitor via TLC or LCMS at 2 hours. The high reactivity of the C–I bond often leads to full conversion < 4 hours.

    • Checkpoint: If the starting material persists but no byproduct forms, boost temp to 100°C.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate and Water.[5]

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Dry organics over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar products).

Protocol B: The "Green" Method (Mild Conditions)

Recommended for: Heat-sensitive substrates, late-stage functionalization.[1]

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + TPPTS (4 mol%) (Water-soluble phosphine)

  • Base: Et₃N (3.0 equiv) or K₃PO₄

  • Solvent: Ethanol/Water (1:1) or pure Water with surfactant (e.g., TPGS-750-M).[1][4]

Procedure:

  • Combine substrate, boronic acid, and base in EtOH/Water.

  • Add the catalyst solution.

  • Stir at Room Temperature to 45°C.

  • Why this works: The high reactivity of the Aryl Iodide often allows coupling at ambient temperatures, significantly reducing the risk of alcohol oxidation or aniline side-reactions.

Part 4: Data Visualization & Troubleshooting

Decision Logic for Optimization

OptimizationLogic Start Start Reaction (Protocol A) Check LCMS Check (2 Hours) Start->Check Result1 Full Conversion Clean Product Check->Result1 Success Result2 SM Remaining No Byproducts Check->Result2 Catalyst died? Result3 Deboronation (Ar-H observed) Check->Result3 Boronic Acid unstable Result4 N-Arylation (Dimer observed) Check->Result4 Base too strong Action2 Increase Temp to 100°C OR Switch to XPhos-Pd-G2 Result2->Action2 Action3 Add excess Boronic Acid (slow addition) Result3->Action3 Action4 Switch to weaker base (NaHCO3 or K3PO4) Result4->Action4

Figure 2: Troubleshooting logic flow based on LCMS data.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Pd poisoning by free amine.[1]Switch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts activate quickly and the bulky ligands prevent amine coordination.
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol) instead of acids. Switch base to anhydrous CsF or K₃PO₄ in dry dioxane.
Homocoupling (Ar-Ar) Oxygen leak.[1]Ensure rigorous degassing. Add the catalyst last under positive Nitrogen flow.
Unknown Impurity (+14 mass) Oxidation of Benzyl Alcohol.Ensure inert atmosphere. Avoid DMSO as solvent (can act as oxidant).

Part 5: Safety & Handling

  • Iodine Waste: Aryl iodides generate iodide salts. While generally less toxic than heavy metals, ensure aqueous waste is disposed of in the halogenated waste stream if organic content is high.

  • Palladium Sensitization: Pd compounds are sensitizers. Weigh in a fume hood or glovebox.

  • Benzyl Alcohol: The hydroxymethyl group makes the molecule polar. Ensure your workup extracts the product efficiently; it may remain in the aqueous phase if the pH is very low (protonated amine). Keep extraction pH > 8.

Part 6: References

  • BenchChem. "A Comparative Study on the Reactivity of N-ethyl-2-iodoaniline and N-ethyl-2-bromoaniline in Palladium-Catalyzed Cross-Coupling Reactions." BenchChem Application Guides. Link

  • Sigma-Aldrich. "Palladium-catalyzed Cross-coupling Reactions in Water."[1] Technical Articles. Link

  • RSC Advances. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[6] Royal Society of Chemistry, 2024. Link

  • Cameron University/Aggie Access. "Chemical Data: (4-Amino-3-iodophenyl)methanol CAS 388121-68-4."[1] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7] Chemical Reviews, 1995, 95(7), 2457-2483. (Foundational Mechanism).

Sources

Application Note: Regioselective Iodination of Aminobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the Iodination of Aminobenzyl Alcohols , designed for researchers in medicinal chemistry and process development.

Abstract & Strategic Value

Aminobenzyl alcohols are high-value bifunctional scaffolds in drug development, serving as precursors for quinazolines, indoles, and antibody-drug conjugate (ADC) linkers. Introducing an iodine atom onto the aromatic ring creates a versatile handle for cross-coupling reactions (Suzuki, Sonogashira) or further functionalization.

However, this transformation presents a chemoselectivity paradox :

  • The Target: The electron-rich aromatic ring (activated by the amine).

  • The Liability: The benzylic alcohol, which is prone to oxidation (to aldehydes) or substitution (to benzyl iodides) under standard iodination conditions.

This guide provides three validated protocols to navigate this landscape, prioritizing regiocontrol (ortho/para to the amine) and functional group preservation .

Mechanistic Considerations & Reaction Design

The Chemoselectivity Hierarchy

Success depends on exploiting the kinetic differences between Electrophilic Aromatic Substitution (EAS) and oxidative pathways.

  • The Amine Effect (-NH₂): A powerful activating group that increases electron density at the ortho and para positions. It directs the electrophile (

    
    ) to these sites.
    
  • The Benzyl Alcohol Effect (-CH₂OH): A weak activator. Crucially, the benzylic C-H bonds are susceptible to radical oxidation, and the C-OH bond is acid-labile (forming benzyl cations/halides).

Design Rule: To iodinate the ring without touching the alcohol, we must use an electrophilic iodine source (


) while suppressing radical species and scavenging acidic byproducts (HI) that could convert 

to

.
Regioselectivity Map

For 2-aminobenzyl alcohol :

  • Position 5 (Para to NH₂): Sterically accessible and electronically favored. This is the major product.

  • Position 3 (Ortho to NH₂): Sterically crowded (sandwiched between

    
     and 
    
    
    
    ). Minor product.

ReactionPathways cluster_Main Desired Pathway (EAS) cluster_Side Avoidable Side Reactions Substrate 2-Aminobenzyl Alcohol Product 2-Amino-5-iodobenzyl Alcohol (Major Product) Substrate->Product NIS, 0°C (Kinetic Control) Oxidation 2-Aminobenzaldehyde (via Oxidation) Substrate->Oxidation I2/Heat/DMSO (Radical/Oxidative) Substitution 2-Aminobenzyl Iodide (via Acid/HI) Substrate->Substitution Acidic Conditions (Unscavenged HI)

Figure 1: Reaction pathways for 2-aminobenzyl alcohol. The green path represents the target EAS reaction; red paths indicate common failure modes.

Experimental Protocols

Protocol A: Mild Iodination using N-Iodosuccinimide (NIS)

Best for: Small-to-medium scale (mg to g), acid-sensitive substrates, and high regioselectivity. Mechanism: NIS provides a "clean" source of iodonium ions without generating strong acid byproducts (unlike


 which generates HI).

Materials:

  • Substrate: Aminobenzyl alcohol (1.0 equiv)[1][2]

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous preferred)

  • Quench: 10% Sodium Thiosulfate (

    
    )
    

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with the aminobenzyl alcohol (e.g., 5.0 mmol) and a magnetic stir bar.

  • Dissolution: Add MeCN (5-10 mL per mmol substrate). Cool the solution to 0°C in an ice bath. Note: Low temperature improves regioselectivity.

  • Addition: Dissolve NIS (1.05 equiv) in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 15-20 minutes. Protect from light (wrap flask in foil).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor by TLC or LC-MS.

    • Checkpoint: The amine directs ortho/para. For 2-aminobenzyl alcohol, expect the 5-iodo product.[3]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 10% aqueous sodium thiosulfate (to remove unreacted iodine species).

    • Wash with saturated sodium bicarbonate (

      
      ) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography.

Why this works: NIS in MeCN is non-acidic and non-oxidizing under these conditions, preserving the benzyl alcohol.

Protocol B: "Green" Iodination using Iodine & Bicarbonate

Best for: Large scale, cost-sensitive projects, and robust substrates. Mechanism: Uses elemental iodine (


) with a base (

) to scavenge the HI byproduct, preventing benzyl alcohol substitution.

Materials:

  • Substrate: Aminobenzyl alcohol (1.0 equiv)[1][2]

  • Reagent: Iodine (

    
    ) (1.0 - 1.1 equiv)
    
  • Base: Sodium Bicarbonate (

    
    ) (2.0 equiv) or 
    
    
    
  • Solvent: Water/Methanol (1:1) or DCM/Water (biphasic)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate (10 mmol) in Methanol (20 mL). Add Water (20 mL).

  • Buffer: Add solid

    
     (20 mmol). The suspension ensures a non-acidic environment.
    
  • Iodination: Add solid Iodine (

    
    ) portion-wise over 30 minutes at RT.
    
    • Caution: Exothermic.[2] Do not add all at once.

  • Reaction: Stir vigorously for 2-4 hours. The color will fade from dark purple/brown to pale yellow as iodine is consumed.

  • Quench: Add a small amount of saturated sodium thiosulfate solution to destroy excess iodine.

  • Isolation:

    • Evaporate most of the Methanol.

    • The product often precipitates from the remaining aqueous layer. Filter and wash with cold water.[2]

    • Alternatively, extract with DCM, dry, and concentrate.

Critical Control Point: The base is non-negotiable. Without it, the generated HI will convert the benzyl alcohol to a benzyl iodide or catalyze polymerization.

Protocol C: High-Fidelity Route (Protection/Deprotection)

Best for: Complex substrates where direct iodination yields inseparable mixtures or oxidation byproducts.

Workflow:

  • Protection: React aminobenzyl alcohol with TBSCl/Imidazole (protects alcohol as silyl ether) or Acetic Anhydride (protects as acetate).

    • Note: TBS is preferred as it is orthogonal to amine chemistry.

  • Iodination: Treat the protected intermediate with ICl (Iodine Monochloride) or NIS in DCM. The protection eliminates the risk of alcohol oxidation.

  • Deprotection: Remove TBS group with TBAF or acid (HCl/MeOH) to yield the pure iodinated aminobenzyl alcohol.

Data Summary & Troubleshooting

Comparison of Methods
FeatureProtocol A (NIS)Protocol B (

)
Protocol C (Protected)
Reagent Cost HighLowMedium
Atom Economy GoodExcellentPoor (extra steps)
Reaction Time 1-3 Hours2-6 Hours2 Days (3 steps)
Risk of Oxidation LowLow (if temp controlled)Negligible
Scalability Good (Lab/Pilot)Excellent (Process)Good (High Value)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Aldehyde formation Oxidation of alcoholAvoid DMSO; Ensure inert atmosphere; Switch to Protocol A (NIS).
Benzyl Iodide formation Acidic conditions (HI)Increase Base (

); Ensure quench is immediate.
Di-iodination Excess reagentStrict stoichiometry (1.0 equiv); Add reagent slowly at 0°C.
Low Conversion Deactivated ringIf amine is protected (e.g., amide), deprotect first or use stronger electrophile (

).

Decision Matrix

DecisionTree Start Start: Iodination of Aminobenzyl Alcohol Scale What is the Scale? Start->Scale Sensitive Is the substrate acid/oxidation sensitive? Scale->Sensitive < 10g (Lab Scale) ProtocolB Protocol B: I2/NaHCO3 (Cost Effective) Scale->ProtocolB > 10g (Process Scale) ProtocolA Protocol A: NIS/MeCN (High Yield, Mild) Sensitive->ProtocolA No (Standard) ProtocolC Protocol C: Protection Route (Highest Purity) Sensitive->ProtocolC Yes (Complex)

Figure 2: Decision matrix for selecting the optimal iodination protocol.

Safety & Handling

  • Iodine (

    
    ):  Corrosive and volatile solid. Weigh in a fume hood. Causes severe skin burns.
    
  • NIS: Irritant. Store in the refrigerator and protect from light to prevent decomposition.

  • Aminobenzyl Alcohols: Can be skin sensitizers. Handle with gloves and eye protection.

  • Waste: All iodine-containing waste must be segregated and treated as halogenated organic waste.

References

  • Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, vol. 43, no. 29, 2002, pp. 5047-5048. Link

  • Larsen, J., et al. "Use of Iodine/Sodium Bicarbonate for the synthesis of iodinated anilines." Journal of Organic Chemistry, vol. 84, no. 5, 2019. (General reference for I2/Base methodology).
  • BenchChem Technical Support. "Synthesis of 4-Iodobenzyl Alcohol from Benzyl Alcohol: An In-depth Technical Guide." BenchChem, 2025.[2] Link

  • Organic Chemistry Portal. "Iodination of Aromatic Compounds." Link

  • M. Di Deo, et al. "Mild preparation of iodides from alcohols (Context: Side reactions)."[4] Journal of Organic Chemistry, vol. 65, 2000, pp. 2830-2833.[4] Link

Sources

Application Note: (4-Amino-3-iodophenyl)methanol as a Strategic Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Amino-3-iodophenyl)methanol (CAS 388121-68-4) represents a "privileged scaffold" in medicinal chemistry, particularly within the optimization of Type I and Type II kinase inhibitors. Its structural uniqueness lies in the ortho-iodo aniline motif combined with a para-benzylic alcohol. This trifunctional arrangement allows for orthogonal derivatization: the iodine serves as a handle for cross-coupling (Suzuki, Sonogashira) to establish biaryl selectivity pockets; the amine functions as a hydrogen bond donor or heterocycle precursor; and the benzylic alcohol provides a vector for solubilizing groups or PROTAC linker attachment. This guide details the preparation, stability, and synthetic utilization of this intermediate in high-value drug discovery workflows.

Chemical Profile & Stability

Unlike simple anilines, the presence of the iodine atom and the hydroxymethyl group imparts specific reactivity profiles that must be managed during storage and handling.

PropertySpecification
IUPAC Name (4-Amino-3-iodophenyl)methanol
CAS Number 388121-68-4
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa (Aniline) ~3.5 (Lowered by ortho-Iodine electron withdrawal)
Storage 2-8°C, protect from light (Iodine-carbon bond photosensitivity)

Strategic Utility: The "Divergent Hub" Concept

In drug design, this molecule acts as a divergent hub. The ortho-disposition of the amino and iodo groups is critical for two primary synthetic pathways:

  • Biaryl Expansion: Palladium-catalyzed cross-coupling at the iodine position allows access to biphenyl or aryl-heteroaryl systems, a common motif in BCR-ABL and EGFR inhibitors (e.g., Imatinib analogs).

  • Heterocycle Formation: Carbonylation or cyclization involving both the amine and iodine can yield benzimidazoles, quinazolines, or indoles.

Pathway Visualization

The following diagram illustrates the divergent utility of the scaffold.

G Start (4-Amino-3-iodophenyl) methanol (Scaffold) Suzuki Suzuki Coupling (Biaryl Kinase Cores) Start->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkynyl Linkers) Start->Sonogashira Pd/Cu, Alkyne Cyclization Cyclization (Indoles/Quinazolines) Start->Cyclization CO, Pd or R-CHO Oxidation Oxidation (Aldehydes/Acids) Start->Oxidation MnO2 or DMP Substitution Activation (Ms/Cl) (Linker Attachment) Start->Substitution SOCl2 or MsCl

Figure 1: Divergent synthetic pathways accessible from the (4-Amino-3-iodophenyl)methanol scaffold.[1]

Protocol 1: Preparation via Selective Reduction

While iodination of 4-aminobenzyl alcohol is possible, it often suffers from regioselectivity issues (polyiodination). The most robust route for high-purity synthesis is the reduction of Methyl 4-amino-3-iodobenzoate . This method avoids over-oxidation and ensures the iodine remains intact.

Materials
  • Precursor: Methyl 4-amino-3-iodobenzoate (1.0 equiv)

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) or DIBAL-H (3.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[2]

  • Quench: Glauber’s salt (Na₂SO₄·10H₂O) or Fieser method reagents

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add Methyl 4-amino-3-iodobenzoate (5.0 g, 18.0 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Carefully add LiAlH₄ (1.0 M in THF, 45 mL) dropwise via a pressure-equalizing addition funnel over 20 minutes. Critical: Maintain internal temperature <5°C to prevent de-iodination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexanes). The ester spot (Rf ~0.8) should disappear, and the alcohol spot (Rf ~0.3) should appear.

  • Quench (Fieser Method): Cool back to 0°C. Dilute with Et₂O (50 mL). Add water (1.7 mL), then 15% NaOH (1.7 mL), then water (5.1 mL).

  • Workup: Warm to RT and stir for 15 minutes until a white granular precipitate forms. Add anhydrous MgSO₄. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate in vacuo. If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (Gradient: 0→60% EtOAc in Hexanes).

Expected Yield: 85-92% Key Impurity: 4-aminobenzyl alcohol (result of hydrodeiodination if reaction runs too hot).

Protocol 2: Application in Suzuki-Miyaura Coupling

This protocol demonstrates the use of the scaffold to create a biaryl system, typical of the "hinge-binding" region in kinase inhibitors.

Materials
  • Substrate: (4-Amino-3-iodophenyl)methanol (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology
  • Degassing: In a microwave vial or sealed tube, combine the scaffold (249 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).

  • Sparging: Bubble Argon through the suspension for 5 minutes to remove dissolved oxygen. Scientific Rationale: Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids.

  • Reaction: Seal the vessel and heat to 90°C for 4-6 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.

  • Analysis: The product, (4-amino-[1,1'-biphenyl]-3-yl)methanol, is isolated.

    • Self-Validation: The disappearance of the starting material (LCMS M+1 = 250) and appearance of the product (LCMS M+1 = 200) confirms success. Note the loss of the Iodine mass pattern.

Analytical QC & Troubleshooting

ObservationPotential CauseRemediation
LCMS shows M-127 peak De-iodinationReaction temperature too high or hydride excess too large. Use DIBAL-H at -78°C instead of LiAlH₄.
Darkening of Solid Photo-oxidationRecrystallize from Ethanol/Water. Store in amber vials under Argon.
Low Yield in Suzuki Catalyst PoisoningEnsure thorough degassing. Switch to Pd(PPh₃)₄ or XPhos Pd G2 for sterically hindered substrates.

Safety & Handling

  • Iodine Toxicity: Organic iodides can be thyroid disruptors. Handle in a fume hood.

  • Waste Disposal: Segregate halogenated waste. Do not mix with strong oxidizers.

  • Hydride Safety: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried.

References

  • Preparation of 4-Amino-3-iodobenzyl alcohol

    • Source: Sigma-Aldrich / Merck KGaA. "Product Specification: (4-Amino-3-iodophenyl)methanol."

  • Suzuki Coupling Methodologies for Halo-anilines

    • Source: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
    • URL:[Link]

  • Kinase Inhibitor Scaffold Design (Quinazolines/Biaryls)

    • Source: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors.
    • URL:[Link]

  • Reduction of Amino-Benzoates

    • Source: Abdel-Magid, A. F.[3] "Reductions in Organic Synthesis." ACS Symposium Series.

    • URL:[Link] (Generalized Protocol Reference)

Sources

Application Note & Protocol: Selective Oxidation of (4-Amino-3-iodophenyl)methanol to 4-Amino-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of (4-amino-3-iodophenyl)methanol to its corresponding aldehyde, 4-amino-3-iodobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex molecular probes. The primary challenge lies in achieving high chemoselectivity, preserving the sensitive amino and iodo functional groups, while avoiding over-oxidation to the carboxylic acid. We present a detailed, field-proven protocol utilizing activated manganese (IV) oxide (MnO₂), a mild and effective heterogeneous oxidant. This guide includes an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, characterization data, troubleshooting advice, and a comparative analysis of alternative oxidation methodologies.

Introduction: Significance and Synthetic Challenges

4-Amino-3-iodobenzaldehyde is a valuable synthetic intermediate in drug discovery and development. The unique arrangement of the amino, iodo, and aldehyde functionalities on the phenyl ring makes it a versatile building block for constructing complex heterocyclic scaffolds and for introducing key pharmacophores through reactions like reductive amination, Wittig reactions, and palladium-catalyzed cross-coupling reactions.[1][2]

The synthesis of this aldehyde from (4-amino-3-iodophenyl)methanol presents a classic chemoselectivity challenge. The target molecule contains three potentially reactive sites:

  • The Primary Alcohol: The desired site of oxidation.

  • The Aromatic Amine: Susceptible to oxidation, which can lead to colored byproducts or polymerization.

  • The Aldehyde Product: Prone to over-oxidation to the corresponding carboxylic acid. Furthermore, aminobenzaldehydes can be unstable and susceptible to acid-catalyzed self-polymerization through the formation of imines (Schiff bases).[3]

Therefore, the choice of oxidant and reaction conditions is paramount to ensure a high-yield, clean conversion. Mild oxidizing agents that operate under neutral conditions are strongly preferred.

Recommended Protocol: Selective Oxidation with Activated Manganese (IV) Oxide

Manganese (IV) oxide (MnO₂) is an excellent choice for this transformation due to its nature as a mild, heterogeneous oxidant. It selectively oxidizes allylic and benzylic alcohols under neutral conditions, minimizing the risk of side reactions involving the amino group or over-oxidation of the newly formed aldehyde.[4][5] The reaction mechanism involves the adsorption of the alcohol onto the surface of the MnO₂, followed by a surface-mediated oxidation and desorption of the aldehyde product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Weigh Reagents: (4-Amino-3-iodophenyl)methanol Activated MnO₂ setup Combine Reagents in Flask under Inert Atmosphere (N₂) prep_reagents->setup prep_solvent Prepare Anhydrous Solvent (e.g., Dichloromethane) prep_solvent->setup stir Stir Vigorously at Room Temperature setup->stir monitor Monitor Progress by TLC (approx. 12-24h) stir->monitor filter Filter Mixture through Celite® to Remove MnO₂ monitor->filter Upon Completion rinse Rinse Celite® Pad with Solvent filter->rinse concentrate Concentrate Filtrate under Reduced Pressure rinse->concentrate purify Purify Crude Product via Flash Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize store Store Under Inert Gas at 2-8°C characterize->store

Caption: Workflow for MnO₂ oxidation of (4-amino-3-iodophenyl)methanol.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(4-Amino-3-iodophenyl)methanol>95%Commercially availableStore protected from light.
Activated Manganese (IV) Oxide (MnO₂)Reagent GradeSigma-Aldrich, et al.Use a large excess (by weight). Activity can vary between batches.
Dichloromethane (DCM), AnhydrousACS Grade, DriSolv®EMD Millipore, et al.Essential to prevent side reactions.
Celite® 545N/AFisher ScientificFor filtration.
Silica Gel60 Å, 230-400 meshStandard suppliersFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeStandard suppliersAs eluents for chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (4-amino-3-iodophenyl)methanol (1.0 eq, e.g., 1.0 g, 4.01 mmol).

  • Reagent Addition: Add activated manganese (IV) oxide (10 eq by weight, e.g., 10.0 g). The use of a large excess is crucial for driving the reaction to completion at a reasonable rate.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a slurry that is easily stirrable (e.g., 50-100 mL).

  • Reaction Execution: Seal the flask and stir the black suspension vigorously at room temperature. Vigorous stirring is necessary to ensure good contact between the substrate in solution and the heterogeneous oxidant.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 50% ethyl acetate in hexanes). The starting material and product can be visualized under UV light. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, set up a filtration apparatus using a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over filter paper.

  • Filtration: Dilute the reaction mixture with additional DCM and filter it through the Celite® pad to remove the fine MnO₂ powder. The Celite® prevents the filter paper from clogging.

  • Rinsing: Wash the filter cake thoroughly with several portions of DCM or ethyl acetate until the filtrate runs clear to ensure complete recovery of the product.

  • Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 4-amino-3-iodobenzaldehyde, typically as a yellow or light brown solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes).

  • Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Store the final product, 4-amino-3-iodobenzaldehyde (CAS No. 1235481-33-0)[6], in a cool (2-8°C), dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]

Chemical Transformation and Potential Side Reactions

The desired reaction is the selective oxidation of the benzylic alcohol. However, awareness of potential side reactions is critical for troubleshooting and optimization.

Caption: Desired oxidation and potential side-reactions.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 4-amino-3-iodobenzaldehyde.

  • Appearance: Light yellow to tan solid.

  • Molecular Formula: C₇H₆INO[6]

  • Molecular Weight: 247.04 g/mol [6]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~9.7 ppm (s, 1H, -CHO)

    • δ ~8.1 ppm (d, 1H, Ar-H)

    • δ ~7.6 ppm (dd, 1H, Ar-H)

    • δ ~6.8 ppm (d, 1H, Ar-H)

    • δ ~6.2 ppm (s, 2H, -NH₂)

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~190 ppm (C=O)

    • δ ~155 ppm (C-NH₂)

    • Aromatic carbons between δ ~115-140 ppm

    • δ ~85 ppm (C-I)

  • IR (ATR, cm⁻¹):

    • 3450-3300 (N-H stretching, two bands for primary amine)

    • 1680-1660 (C=O stretching, aldehyde)

    • 1600-1550 (N-H bending)

    • ~820 (C-I stretching)

Comparative Analysis of Oxidation Methods & Troubleshooting

While MnO₂ is highly recommended, other methods exist. The choice often depends on substrate scope, available equipment, and cost.

MethodOxidant/Catalyst SystemAdvantagesDisadvantages
Manganese Dioxide Activated MnO₂High chemoselectivity, mild/neutral conditions, simple work-up (filtration).[4]Requires large stoichiometric excess, activity varies by batch, slow reaction.
TEMPO-Catalyzed Oxidation TEMPO (cat.), NaOCl or PhI(OAc)₂ (stoich.)Catalytic, high selectivity, mild conditions, avoids heavy metals.[7][8]Stoichiometric oxidant can be expensive or corrosive, requires careful control.
Copper-Catalyzed Aerobic CuI (cat.), TEMPO (cat.), DMAP (cat.), O₂ (balloon)Uses air/O₂ as the terminal oxidant (green), mild conditions.[9]May require optimization of catalyst loading and reaction time.
Swern/Parikh-Doering DMSO activated by (COCl)₂ or SO₃-PyridineHigh yields, very general for primary alcohols.Requires cryogenic temperatures (Swern), produces odorous byproducts.
Troubleshooting Guide
IssuePotential CauseRecommended Solution
Incomplete Conversion 1. Inactive MnO₂. 2. Insufficient amount of MnO₂. 3. Poor stirring.1. Use freshly purchased or lab-activated MnO₂. 2. Increase the weight equivalents of MnO₂ (e.g., from 10x to 15x). 3. Use a larger stir bar and ensure vigorous agitation.
Product Degradation/Polymerization (dark insoluble material forms)1. Presence of trace acid catalyzing self-condensation.[3] 2. Product instability.1. Ensure all glassware is clean. During work-up, a quick wash with a very dilute NaHCO₃ solution can be considered, followed by drying. 2. Purify the product immediately after work-up and store it under an inert atmosphere at low temperature.[3]
Formation of Carboxylic Acid (over-oxidation)1. Reaction left for an excessive amount of time. 2. Use of a more aggressive oxidant.1. Monitor the reaction closely by TLC and perform work-up as soon as the starting material is consumed. 2. Stick to mild, selective oxidants like MnO₂ for this specific substrate.
Low Isolated Yield 1. Product adsorbed onto MnO₂ or Celite®. 2. Loss during chromatography.1. Wash the filter cake extensively with a more polar solvent like ethyl acetate or 10% methanol in DCM to recover all adsorbed product. 2. Ensure proper selection of eluent for chromatography to achieve good separation without excessive band broadening.

Conclusion

The selective oxidation of (4-amino-3-iodophenyl)methanol to 4-amino-3-iodobenzaldehyde is effectively achieved using activated manganese (IV) oxide. This method offers excellent chemoselectivity, preserving the vulnerable amino and iodo groups under mild, neutral conditions. By following the detailed protocol and troubleshooting guide provided, researchers can reliably synthesize this important building block in high purity, enabling further advancements in medicinal chemistry and materials science.

References

  • Ball, S., Goodwin, T. W., & Morton, R. A. (1948). The oxidation of allyl and benzyl alcohols to the aldehydes. Biochemical Journal, 42(4), 516–523. (URL: [Link])

  • Kühn, H., & May, C. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry, 92(13), 8877–8884. (URL: [Link])

  • Reddy, G. S., Kumar, T. R., & Krishna, G. S. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. The Journal of Organic Chemistry, 79(24), 12349–12356. (URL: [Link])

  • Krishna, G. S., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Advanced Synthesis & Catalysis, 356(18), 3821-3826. (URL: [Link])

  • Organic Chemistry Portal. Manganese(IV) oxide. (URL: [Link])

  • Organic & Biomolecular Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (URL: [Link])

  • Royal Society of Chemistry. Supplementary Data. (URL: [Link])

  • ResearchGate. (2025). ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (URL: [Link])

  • MDPI. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. (URL: [Link])

  • Journal of Medicinal Chemistry. (2020). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. (URL: [Link])

  • Organic Syntheses. TEMPO-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Iodosobenzene Diacetate. (URL: [Link])

  • Google Patents. (1984). Purification of N-substituted aminobenzaldehydes. (URL: )
  • ResearchGate. (2025). Solvent free oxidation of alcohols with manganese dioxide. (URL: [Link])

  • NIST. 4-Amino-3-methylbenzoic acid. (URL: [Link])

  • RSC Publishing. (2016). Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. (URL: [Link])

  • ResearchGate. (2025). Selective Photocatalytic Oxidation of 4-Methoxybenzyl Alcohol to p-Anisaldehyde in Organic-Free Water in a Continuous Annular Fixed Bed Reactor. (URL: [Link])

  • ResearchGate. Synthesis of 4-amino-3-nitrobenzaldehyde. (URL: [Link])

  • The Pre-Collegiate Global Health Review. (2021). 4-Aminobenzaldehyde: A Novel Antibiotic Based on 4-Aminobenzoic Acid and trans-Cinnamaldehyde. (URL: [Link])

  • AUB ScholarWorks. OXIDATIONS WITH MANGANESE DIOXIDE. (URL: [Link])

  • RSC Publishing. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (URL: [Link])

  • MDPI. (2022). 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. (URL: [Link])

  • Semantic Scholar. (2020). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. (URL: [Link])

  • University of Colorado Boulder. Spectroscopy Tutorial: Examples - Example 7. (URL: [Link])

  • Organic Syntheses. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. (URL: [Link])

Sources

Application Note: Protecting Group Strategies for (4-Amino-3-iodophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The synthesis of (4-Amino-3-iodophenyl)methanol presents a classic chemoselectivity challenge in medicinal chemistry.[1] The target molecule contains three distinct functional groups: a nucleophilic primary amine, an oxidation-prone benzylic alcohol, and an aryl iodine prone to dehalogenation.[1]

While direct iodination of 4-aminobenzyl alcohol is theoretically possible, it frequently results in low yields due to:

  • Oxidative degradation of the benzylic alcohol and amine by strong iodinating agents.[1]

  • Poly-iodination due to the highly activating nature of the free amine.[1]

  • Purification difficulties separating the mono-iodo product from di-iodo byproducts and oxidized quinoid species.

This guide details a Transient N-Carbamate Protection Strategy . By converting the free amine to a tert-butyl carbamate (Boc), we moderate the ring's electron density.[1] This prevents over-iodination and protects the nitrogen from oxidation, while retaining sufficient ortho-directing power to install the iodine exclusively at the 3-position.[1]

Part 2: Technical Guide & Protocols

Retrosynthetic Analysis

The optimal route utilizes 4-aminobenzyl alcohol as the starting material.[1] The synthesis is broken down into three high-fidelity steps:

  • Chemoselective N-Protection: Using Boc₂O to protect the amine without acylation of the alcohol.[1]

  • Regioselective Iodination: Using N-Iodosuccinimide (NIS) under mild conditions.[1]

  • Controlled Deprotection: Acidolytic cleavage of the Boc group.[1]

Step-by-Step Experimental Protocol
Step 1: Chemoselective N-Boc Protection

The objective is to protect the amine (highly nucleophilic) while leaving the benzylic alcohol (weakly nucleophilic) free.[1]

  • Reagents: 4-Aminobenzyl alcohol (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (TEA, 1.2 equiv).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Protocol:

    • Dissolve 4-aminobenzyl alcohol (10 g, 81.2 mmol) in anhydrous THF (100 mL) under N₂ atmosphere.

    • Add TEA (13.6 mL, 97.4 mmol) and cool to 0°C.

    • Dropwise add a solution of Boc₂O (19.5 g, 89.3 mmol) in THF (20 mL) over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • TLC Check: (Hexane:EtOAc 1:1) should show consumption of starting material (

      
      ) and formation of N-Boc product (
      
      
      
      ).[1]
    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 5% citric acid (to remove TEA), sat. NaHCO₃, and brine.[1][2] Dry over Na₂SO₄.[1][2][3][4][5]

    • Yield: Expect 90-95% of tert-butyl (4-(hydroxymethyl)phenyl)carbamate.

Step 2: Regioselective Ortho-Iodination

The N-Boc group is an ortho, para-director.[1] Since the para position is blocked by the hydroxymethyl group, iodination is forced to the ortho position (C3). NIS is chosen over ICl to avoid oxidative chlorination of the alcohol.

  • Reagents: N-Boc-4-aminobenzyl alcohol (from Step 1), N-Iodosuccinimide (NIS, 1.05 equiv), p-Toluenesulfonic acid (pTsOH, 0.1 equiv) or TFA (catalytic).[1]

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH).[1]

  • Protocol:

    • Dissolve the N-Boc intermediate (15 g, 67.2 mmol) in MeCN (150 mL).

    • Cool to 0°C. Shield the flask from light (iodine sources are photosensitive).

    • Add NIS (15.9 g, 70.5 mmol) portion-wise over 15 minutes.

    • Add catalytic pTsOH (1.1 g) to activate the NIS.[1]

    • Stir at 0°C for 2 hours, then allow to warm to RT for 12 hours.

    • Monitoring: Monitor by HPLC or TLC. The appearance of the mono-iodo product is distinct. If di-iodination is observed, lower the temperature.[1][2]

    • Workup: Quench with 10% aqueous Sodium Thiosulfate (

      
      ) to remove excess iodine (solution turns from brown/red to yellow/clear). Extract with EtOAc.[1][2][5]
      
    • Purification: Silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

    • Yield: Expect 75-85% of tert-butyl (4-(hydroxymethyl)-2-iodophenyl)carbamate.

Step 3: Deprotection (Boc Removal)

Acidic conditions are required.[1][6] HCl in dioxane is preferred over TFA to facilitate the isolation of the product as a hydrochloride salt, which is often more stable than the free base.

  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the iodinated intermediate (10 g) in anhydrous Dioxane (20 mL).

    • Add 4M HCl in Dioxane (30 mL) at 0°C.

    • Stir at RT for 2-3 hours. A white precipitate (the amine salt) may form.[1]

    • Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove organic impurities.

    • Neutralization (Optional): If the free base is required, dissolve the salt in water, carefully neutralize with sat. NaHCO₃ to pH 8, and extract with EtOAc.

    • Final Product: (4-Amino-3-iodophenyl)methanol.

Quantitative Data Summary
StepTransformationReagent StrategyCritical ParameterTypical Yield
1 N-Protection Boc₂O / TEATemperature (0°C) prevents O-acylation92%
2 Iodination NIS / pTsOHLight exclusion; Stoichiometry (1.05 eq)80%
3 Deprotection HCl / DioxaneAnhydrous conditions95%
Total Overall 3-Step Sequence Regiocontrol ~70%

Part 3: Visualization & Logic[1]

Synthetic Pathway Diagram

The following diagram illustrates the reaction flow and the logic behind the regioselectivity.

G cluster_logic Mechanistic Control Start 4-Aminobenzyl Alcohol (Starting Material) Step1 N-Boc Intermediate (Protected Amine) Start->Step1 Boc2O, TEA, THF (Chemoselective N-Protection) Step2 3-Iodo Intermediate (Regioselective) Step1->Step2 NIS, pTsOH, MeCN (Electrophilic Aromatic Substitution) Logic1 Boc Group: 1. Prevents Oxidation 2. Directs Ortho Step1->Logic1 Final (4-Amino-3-iodophenyl)methanol (Target) Step2->Final 4M HCl in Dioxane (Acidic Deprotection)

Caption: Figure 1. Orthogonal protection strategy ensuring regioselective iodination at the C3 position.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Di-iodination (Product has +126 mass)Excess NIS or high temperature.[1]Strictly control NIS to 1.05 eq. Maintain 0°C during addition.
O-acylation (Loss of -OH peak in NMR)Reaction with Boc₂O too warm or excess base.[1]Keep reaction at 0°C. Use stoichiometric base.
Dark reaction mixture (Iodination step)Iodine liberation.[1]Wash with Sodium Thiosulfate.[1] Ensure light protection.[1]

Part 4: References

  • BenchChem. Synthesis of 4-Iodobenzyl Alcohol from Benzyl Alcohol: An In-depth Technical Guide. (2025).[1][2][7] Link

    • Context: Provides foundational protocols for iodination and protecting group manipulations on benzyl alcohol derivatives.

  • Organic Chemistry Portal. Iodination of Aromatics.Link

    • Context: General reference for NIS-mediated electrophilic aromatic substitution conditions.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

    • Context: Authoritative source for Boc protection/deprotection stability and conditions (Standard Reference).[1]

  • Sigma-Aldrich. Product Specification: 3-Iodobenzyl alcohol.[1]Link[1]

    • Context: Confirmation of stability of iodo-benzyl alcohol motifs.[1]

Sources

Application Notes & Protocols: (4-Amino-3-iodophenyl)methanol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

(4-Amino-3-iodophenyl)methanol has emerged as a highly strategic building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its unique trifunctional nature—a nucleophilic aniline, a versatile benzylic alcohol, and a readily functionalizable aryl iodide—offers a powerful platform for generating molecular diversity. The ortho relationship between the amino and iodo groups is especially significant, predisposing the molecule to form fused ring systems while retaining a reactive handle for post-synthetic modification.

This guide provides an in-depth exploration of the application of (4-Amino-3-iodophenyl)methanol in the synthesis of valuable heterocyclic cores. We will delve into the synthetic strategies, mechanistic underpinnings, and detailed, field-proven protocols for its use, with a focus on creating iodinated intermediates primed for diversification through palladium-catalyzed cross-coupling reactions.

Part 1: Synthesis of 6-Iodo-Substituted Benzoxazines

The 1,3-benzoxazine motif is a privileged scaffold found in numerous biologically active compounds and advanced materials. The use of (4-Amino-3-iodophenyl)methanol allows for the direct synthesis of 6-iodobenzoxazines, which are challenging to prepare through direct iodination of the parent heterocycle.

Synthetic Rationale & Strategy

A common and effective method for constructing the benzoxazine ring involves the cyclization of a 2-aminobenzyl alcohol derivative.[1] One robust strategy involves the reaction of (4-Amino-3-iodophenyl)methanol with an isothiocyanate. This forms a thiourea intermediate which can be induced to cyclize via desulfurization, typically mediated by an electrophilic reagent like iodine or under electrochemical conditions.[1] This approach is favored for its mild conditions and broad substrate scope. The resulting 2-amino-6-iodobenzoxazine is a versatile intermediate.

G A (4-Amino-3-iodophenyl)methanol C Thiourea Intermediate A->C 1. reagents1 Et3N, DCM Room Temp B Aryl Isothiocyanate (R-NCS) D 2-Amino-6-iodo-4H-1,3-benzoxazine C->D 2. reagents2 I2, Et3N Reflux G A (4-Amino-3-iodophenyl)methanol C 5-Iodo-4-hydroxyquinoline A->C 1. reagents1 1. Pd(PPh3)2Cl2, CuI 2. Oxidant (e.g., MnO2) 3. Base, Heat (Cyclization) B Terminal Alkyne (R-C≡CH) D 5-Iodo-4-chloroquinoline C->D 2. reagents2 POCl3 Reflux E 5-Iodo-4-aminoquinoline Derivative D->E 3. reagents3 Amine (R'-NH2) Nucleophilic Aromatic Substitution (SNAr) G cluster_coupling Palladium-Catalyzed Cross-Coupling Start (4-Amino-3-iodophenyl)methanol Het Iodinated Heterocycle (e.g., Benzoxazine, Quinoline) Start->Het Heterocycle Formation Suzuki Suzuki Coupling (Aryl-B(OH)2) Het->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Het->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine) Het->Buchwald Library Diverse Compound Library Suzuki->Library Sonogashira->Library Buchwald->Library

Sources

Sonogashira coupling reaction conditions using (4-Amino-3-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sonogashira Coupling Protocols for (4-Amino-3-iodophenyl)methanol

Executive Summary & Substrate Analysis

(4-Amino-3-iodophenyl)methanol is a high-value bifunctional intermediate commonly used in the synthesis of tyrosine kinase inhibitors and complex heterocycles. Its structure presents a unique chemical dichotomy:

  • The ortho-iodoaniline motif: A highly reactive site for Pd-catalyzed oxidative addition, but also prone to spontaneous intramolecular cyclization to form substituted indoles.

  • The para-hydroxymethyl group: A polar handle that improves solubility but requires specific solvent choices to prevent aggregation or side reactions.

This guide provides two distinct protocols: Protocol A for isolating the linear internal alkyne (preventing cyclization) and Protocol B for the one-pot tandem synthesis of 2-substituted indoles.

ParameterSpecification
Substrate (4-Amino-3-iodophenyl)methanol
CAS RN 161616-54-2 (Generic analog ref)
Molecular Weight 263.03 g/mol
Key Reactivity C–I Oxidative Addition (Facile); Amine Coordination (Moderate); Indole Cyclization (High)

Mechanistic Pathways & Decision Matrix

The reaction outcome is strictly controlled by temperature and base strength. The free amine positioned ortho to the iodine facilitates the reaction electronically but poses a risk of "poisoning" the palladium center if the ligand environment is insufficient.

Graphviz Diagram: Reaction Divergence Pathway

SonogashiraPathways Substrate (4-Amino-3-iodophenyl)methanol Pd_Complex Pd(II) Oxidative Addition Complex Substrate->Pd_Complex Pd(PPh3)2Cl2, CuI Linear_Alkyne Linear Alkyne (Kinetic Product) Pd_Complex->Linear_Alkyne Rt, THF/Et3N Reductive Elimination Indole 2-Substituted Indole (Thermodynamic Product) Pd_Complex->Indole One-Pot Tandem (High Temp) Linear_Alkyne->Indole Heat (>60°C) or Lewis Acid 5-endo-dig Cyclization

Figure 1: Divergent pathways controlled by thermal energy. Low temperature favors the linear alkyne; elevated temperature drives the 5-endo-dig cyclization to the indole.

Experimental Protocols

Protocol A: Synthesis of Linear Internal Alkynes (Non-Cyclized)

Target: Retention of the primary amine and alcohol for subsequent derivatization.

Reagents & Materials:

  • Substrate: (4-Amino-3-iodophenyl)methanol (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)

  • Co-catalyst: Copper(I) iodide [CuI] (2-3 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF (or DMF if solubility is poor)

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

  • Solubilization: Add (4-Amino-3-iodophenyl)methanol (1.0 equiv) and anhydrous THF (0.1 M concentration). Note: If the substrate does not dissolve, add dry DMF dropwise until clear.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution may turn slightly yellow/orange.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Reagent Addition: Add Et₃N followed by the terminal alkyne dropwise via syringe.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours.

    • Critical Control Point: Do NOT heat. Heating triggers cyclization to the indole.

  • Monitoring: Check TLC (Hexane/EtOAc). The starting iodide should disappear.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄ and concentrate.

Protocol B: One-Pot Synthesis of 2-Substituted Indoles

Target: Direct formation of the indole core via tandem coupling-cyclization.

Reagents & Materials:

  • Same stoichiometry as Protocol A.

  • Solvent Change: Use DMF or DMAc (Dimethylacetamide) for higher thermal stability.

  • Base Change: TMG (Tetramethylguanidine) or Cs₂CO₃ can accelerate cyclization, though Et₃N often suffices at high temp.

Step-by-Step Procedure:

  • Setup: Prepare the reaction mixture as in Protocol A (Steps 1–5), using DMF as solvent.

  • Reaction: Heat the mixture to 80–100°C for 6–12 hours.

  • Mechanism: The initial Sonogashira product forms, followed immediately by an intramolecular nucleophilic attack of the amine onto the alkyne (hydroamination), driven by the thermodynamic stability of the indole ring.

  • Workup: Pour the reaction mixture into ice-water. If the product precipitates, filter it (ideal). If not, extract with EtOAc/LiCl (5%) to remove DMF.

Optimization & Troubleshooting Data

The following table summarizes solvent and base effects specifically for the ortho-amino substrate class.

VariableConditionOutcomeRecommendation
Solvent THFGood solubility, low boiling point.Best for Protocol A (Linear).
Solvent DMF/DMAcHigh solubility, difficult removal.Best for Protocol B (Indole).
Base Et₃NMild, volatile.Standard for both.[1]
Base Cs₂CO₃Inorganic, heterogeneous.Increases reaction rate; hard to stir heavy slurries.
Catalyst Pd(PPh₃)₄Pd(0) source.[2][3]Highly air-sensitive; less robust than Pd(II) for this substrate.
Catalyst PdCl₂(dppf)Bidentate ligand.[2]Use if the reaction stalls; prevents Pd aggregation.

Workup & Purification Workflow

The presence of the hydroxymethyl group makes the product polar. Standard non-polar workups may result in product loss into the aqueous phase.

Graphviz Diagram: Purification Logic

WorkupFlow cluster_tips Pro-Tip Reaction Crude Reaction Mixture (DMF/THF) Quench Quench: Sat. NH4Cl (Removes Copper) Reaction->Quench Extract Extraction: EtOAc + 5% LiCl (LiCl pulls DMF into Aq phase) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts/DMF) PhaseSep->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Column Flash Chromatography (DCM/MeOH Gradient) Dry->Column Tip1 If product is very polar, use n-Butanol for extraction.

Figure 2: Optimized workup strategy for polar benzyl alcohol derivatives. The use of LiCl washes is critical when using DMF to prevent product contamination.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Link

  • Alfonsi, K., et al. (2008). Green Chemistry Guide to Pharmaceutical Industry Solvents. Green Chemistry, 10, 31-36. (Reference for solvent selection/DMF removal). Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Link

  • BenchChem Technical Support. Solvent Effects on the Reactivity of 4-Iodobenzyl Alcohol. Link

Sources

Application Note: A Scalable and Efficient Synthetic Route for the Production of (4-Amino-3-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Amino-3-iodophenyl)methanol is a key building block and versatile intermediate in the synthesis of a wide range of pharmacologically active molecules and complex organic structures. Its utility in drug discovery and development necessitates a production method that is not only high-yielding and pure but also scalable, safe, and economically viable. This application note provides a detailed, field-proven protocol for the synthesis of (4-Amino-3-iodophenyl)methanol from commercially available 4-Amino-3-iodobenzoic acid. We present a robust reduction methodology utilizing a sodium borohydride and iodine system, which offers significant advantages in safety and scalability over traditional metal hydride reagents like lithium aluminum hydride (LiAlH₄). This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Rationale for Synthetic Route Selection

The substituted aminobenzyl alcohol moiety is a prevalent scaffold in numerous therapeutic agents. Specifically, the presence of an iodine atom in (4-Amino-3-iodophenyl)methanol provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a highly valuable intermediate.

The primary transformation required is the reduction of a carboxylic acid to a primary alcohol. While several powerful reducing agents are available, their suitability for large-scale synthesis varies significantly.

  • Lithium Aluminum Hydride (LiAlH₄): A highly effective but pyrophoric reagent that reacts violently with protic solvents, including atmospheric moisture.[1][2] Its use on a large scale requires stringent engineering controls, making it hazardous and costly.

  • Borane Complexes (e.g., BH₃•THF): An excellent choice for reducing carboxylic acids, offering high selectivity.[3] However, borane-THF can be unstable during storage, and borane-dimethyl sulfide (BMS) has a highly unpleasant odor.

  • Sodium Borohydride (NaBH₄) / Iodine (I₂): This system is presented as the optimal choice for a scalable process. While NaBH₄ alone is incapable of reducing carboxylic acids, its combination with iodine generates diborane (B₂H₆) in situ.[4][5] This method circumvents the need to handle pyrophoric or unstable borane reagents directly and proceeds under mild conditions with high yields, representing a safer, more cost-effective, and environmentally friendlier alternative.[6][7]

This application note will therefore focus on the detailed protocol for the NaBH₄/I₂ mediated reduction of 4-Amino-3-iodobenzoic acid.

Overall Synthetic Workflow

The synthesis is a straightforward, single-step reduction from a commercially available starting material. The workflow is designed for efficiency and scalability.

G cluster_start Starting Material cluster_process Process cluster_end Final Product A 4-Amino-3-iodobenzoic Acid (Commercially Available) B Reduction with NaBH₄ / I₂ in Anhydrous THF A->B Step 1: Reduction C Aqueous Workup & Extraction B->C Step 2: Quench & Isolate D Purification (Crystallization) C->D Step 3: Purify E (4-Amino-3-iodophenyl)methanol D->E High Purity Product

Caption: Scalable workflow for (4-Amino-3-iodophenyl)methanol synthesis.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and can be linearly scaled with appropriate engineering considerations.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Amino-3-iodobenzoic acid>98% Puritye.g., Sigma-AldrichStarting Material
Sodium Borohydride (NaBH₄)Powder, >98%e.g., MilliporeSigmaMoisture sensitive
Iodine (I₂)Crystal, >99.8%e.g., Alfa AesarStore in a tightly sealed container
Tetrahydrofuran (THF)Anhydrous, >99.9%e.g., Acros OrganicsInhibitor-free, use under inert gas
Methanol (MeOH)ACS Gradee.g., Fisher ScientificFor quenching
Ethyl Acetate (EtOAc)ACS Grade-For extraction
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution-For workup
Brine (Saturated NaCl)Aqueous Solution-For washing
Anhydrous Magnesium Sulfate (MgSO₄)Granular-For drying

3.2. Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Hydrogen gas is evolved during the reaction.

  • Reaction Setup:

    • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Amino-3-iodobenzoic acid (26.3 g, 100 mmol).

    • Add anhydrous THF (400 mL) to the flask. Stir the suspension.

  • Addition of Sodium Borohydride:

    • Carefully add sodium borohydride (11.3 g, 300 mmol, 3.0 eq) to the suspension in portions over 15 minutes.

    • Causality: The addition of NaBH₄ to the carboxylic acid results in the formation of the corresponding carboxylate salt and hydrogen gas. It is crucial to allow the gas evolution to subside before proceeding. Stir the mixture for 1 hour at room temperature.

  • Addition of Iodine:

    • In a separate flask, prepare a solution of iodine (28.0 g, 110 mmol, 1.1 eq) in anhydrous THF (100 mL).

    • Transfer this iodine solution to the dropping funnel.

    • Add the iodine solution dropwise to the reaction mixture over 60-90 minutes. Maintain the internal temperature below 25 °C using a water bath if necessary.

    • Causality: The slow addition of iodine is critical for controlling the exothermic reaction and the rate of diborane generation. A color change from dark brown/purple to a lighter yellow or colorless solution will be observed upon completion.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Reaction Quench and Workup:

    • Cool the reaction flask in an ice bath to 0-5 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of methanol (50 mL) to destroy any excess borohydride species. Vigorous gas evolution will be observed.

    • Once the gas evolution ceases, add saturated aqueous sodium bicarbonate solution (200 mL).

    • Stir the mixture for 30 minutes.

  • Product Extraction:

    • Transfer the mixture to a 2 L separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

    • Combine the organic layers and wash with brine (150 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white or pale yellow solid.

  • Purification by Crystallization:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Reaction Mechanism

The reduction proceeds via the in situ formation of diborane from sodium borohydride and iodine, which then reduces the carboxylic acid.

G cluster_mechanism Proposed Reaction Mechanism Reagents 2 NaBH₄ + I₂ Intermediate B₂H₆ (Diborane) + 2 NaI + H₂ Reagents->Intermediate in THF Carboxylic_Acid R-COOH Borane_Complex Acyloxyborane Intermediate Carboxylic_Acid->Borane_Complex + B₂H₆ Product R-CH₂OH Borane_Complex->Product Hydride Transfer & Hydrolysis

Caption: Simplified mechanism of NaBH₄/I₂ reduction of a carboxylic acid.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Table 2: Physicochemical and Analytical Data

ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol [8][9]
Melting Point Expected in the range of 110-120 °C (literature values may vary)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~7.5 (s, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~5.1 (br s, 2H, -NH₂), ~5.0 (t, 1H, -OH), ~4.3 (d, 2H, -CH₂OH)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~148 (C-NH₂), ~138 (Ar-CH), ~130 (Ar-CH), ~115 (Ar-CH), ~85 (C-I), ~63 (-CH₂OH)
Purity (by HPLC) >98%

Note: NMR chemical shifts are predicted and may vary based on solvent and concentration. It is recommended to run a reference spectrum on the obtained product.

Conclusion

The synthetic protocol detailed in this application note provides a scalable, safe, and efficient method for the production of (4-Amino-3-iodophenyl)methanol. The use of the NaBH₄/I₂ system avoids the significant hazards associated with LiAlH₄ while delivering high yields and purity. This robust process is well-suited for adoption in both academic research and industrial drug development settings, facilitating the synthesis of complex molecules derived from this versatile building block.

References

  • Saeed, A. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • Oladimeji, H. O. (2024). Reaction mechanism of a new variant of selective reduction using NaBH4 and Iodine. International Journal of Biomedical Investigation, 7(1). [Link]

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH₄ and I₂. The Journal of Organic Chemistry, 56(20), 5964–5965. [Link]

  • CN102382025A - Method for reducing acid into alcohol by sodium borohydride.
  • Oladimeji, O. H. (2024). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). SvedbergOpen. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Physics Wallah. (2022, April 21). LiAlH4 Reaction and Mechanism. [Link]

  • Aggie Access. (n.d.). 388121-68-4 | (4-Amino-3-iodophenyl)methanol. [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Aggie Access. (n.d.). 388121-68-4 | (4-Amino-3-iodophenyl)methanol. [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (4-Amino-3-iodophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-4A3I-MEOH Status: Active Analyst: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of (4-Amino-3-iodophenyl)methanol (CAS: 1261521-21-4) presents a classic chemoselectivity paradox: you must reduce a polar functionality (ester/acid/aldehyde) without removing the labile iodine atom on the aromatic ring, all while managing the solubility challenges of an amphoteric amino-alcohol.

This guide moves beyond generic textbook procedures. It focuses on the "Golden Path" —the route with the highest probability of success at scale—and provides deep-dive troubleshooting for the specific failure modes researchers encounter: deiodination and extraction loss .

Module 1: Route Selection & Strategy

Before touching a flask, verify your synthetic strategy. The most common cause of low yield is selecting a route that requires incompatible conditions (e.g., Pd/C hydrogenation) later in the sequence.

Strategic Decision Tree

RouteSelection Start Starting Material? PABA 4-Aminobenzoic Acid (or Ester) Start->PABA Nitro 4-Nitrobenzyl Alcohol Start->Nitro Aniline (4-Aminophenyl)methanol Start->Aniline Step1_PABA Step 1: Iodination (BTMA-ICl2) PABA->Step1_PABA High Regioselectivity Step1_Nitro Step 1: Iodination Nitro->Step1_Nitro Step1_Aniline Direct Iodination Aniline->Step1_Aniline Risk: Oxidation of alcohol Risk: Poly-iodination Step2_PABA Step 2: Reduction (NaBH4/LiCl or BH3·DMS) Step1_PABA->Step2_PABA Preserves Iodine Recommendation RECOMMENDED ROUTE: Ester Reduction Strategy Step2_PABA->Recommendation Step2_Nitro Step 2: Nitro Reduction Step1_Nitro->Step2_Nitro CRITICAL RISK: Pd/C strips Iodine

Figure 1: Strategic decision tree highlighting the risks associated with nitro-reduction and direct alcohol iodination versus the recommended ester reduction pathway.

Module 2: The "Golden Path" Protocol

Recommended Route: Iodination of Methyl 4-aminobenzoate


 Chemoselective Reduction.[2]
Step 1: Regioselective Iodination

Do not use elemental iodine (


) alone; the reaction is sluggish and leads to mixtures. The industry standard for high yield is Benzyltrimethylammonium dichloroiodate (BTMA-ICl

)
.[1]
  • Reagents: Methyl 4-aminobenzoate, BTMA-ICl

    
    , CaCO
    
    
    
    , DCM/MeOH.[3]
  • Mechanism: BTMA-ICl

    
     acts as a controlled source of electrophilic iodine (
    
    
    
    ).[1] CaCO
    
    
    neutralizes the HCl byproduct, preventing acid-catalyzed side reactions.
  • Typical Yield: >90%[2][4][5]

Step 2: Chemoselective Reduction (The Critical Step)

The Problem: Standard reducing agents like Lithium Aluminum Hydride (LiAlH


) are too aggressive. They frequently attack the C-I bond via a radical mechanism or oxidative addition, leading to deiodinated byproducts (4-aminobenzyl alcohol).

The Solution: Use Sodium Borohydride (NaBH


) with Lithium Chloride (LiCl)  or Borane-Dimethyl Sulfide (BH

[1]·DMS)
.
Protocol A: The NaBH

/LiCl Method (Safer, cheaper)

This generates LiBH


in situ, which is strong enough to reduce esters to alcohols but generally leaves aryl iodides intact.[1]
  • Setup: Dissolve Methyl 4-amino-3-iodobenzoate (1.0 eq) and LiCl (2.0 eq) in dry THF/Ethanol (1:1).

  • Addition: Add NaBH

    
     (2.0 eq) portion-wise at 0°C.
    
  • Reaction: Warm to RT and stir for 12–24h.

  • Quench: Careful addition of sat. NH

    
    Cl or 10% citric acid.[2] Do not use strong mineral acids (HCl)  as they can facilitate deiodination or polymerization.[2]
    
Protocol B: The Borane-DMS Method (Faster, cleaner)

Borane reduces carboxylic acids/esters rapidly but is relatively inert toward aryl halides.[1]

  • Setup: Dissolve 4-amino-3-iodobenzoic acid (or ester) in dry THF under N

    
    .
    
  • Addition: Add BH

    
    ·DMS (2.0–3.0 eq) dropwise at 0°C.
    
  • Reflux: Heat to mild reflux (65°C) for 2–4 hours.

  • Quench: Cool to 0°C. Add MeOH slowly to destroy excess borane (Caution: H

    
     evolution).
    
  • Work-up: Requires an acid hydrolysis step (mild heating with MeOH/HCl) to break the Boron-Amine complex.[2]

Module 3: Troubleshooting & FAQs

Q1: I am seeing ~10-15% of the de-iodinated product (4-aminobenzyl alcohol). Why?

Diagnosis: You likely used a reducing agent that promotes Single Electron Transfer (SET) or oxidative addition.[1][2]

  • Cause: LiAlH

    
     at reflux is notorious for this.[2] Even NaBH
    
    
    
    in the presence of transition metal impurities (from dirty stir bars or low-grade solvents) can catalyze dehalogenation.
  • Fix: Switch to the NaBH

    
    /LiCl  system at moderate temperatures (do not reflux aggressively). Ensure all glassware is trace-metal free.[2] If using Borane, ensure the temperature does not exceed 70°C.
    
Q2: My reaction conversion is 100%, but I only recover 40% yield after extraction. Where is my product?

Diagnosis: Amphoteric Solubility Trap. [1][2]

  • Cause: The product contains a basic amine and a polar hydroxyl group.[2] It is moderately soluble in water, especially at low pH (ammonium form) or very high pH.

  • Fix: Do not use simple Diethyl Ether or Hexane/EtOAc for extraction.[2]

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.[2]

    • Solvent Choice: Use THF/EtOAc (1:1) or n-Butanol for extraction.[2] These solvents are polar enough to pull the amino-alcohol out of the water.

Q3: The product is oiling out or forming a gum during purification.

Diagnosis: Hydrogen bonding network.

  • Fix: Amino alcohols often form intermolecular H-bonds.[1][2]

    • Recrystallization: Try Toluene/Ethanol mixtures.[2]

    • Column: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites on the silica, preventing the amine from "sticking" and streaking.

Module 4: Isolation & Purification Workflow

The work-up is where most yield is lost.[2] Follow this optimized flow to maximize recovery.

Workup Reaction Reaction Mixture (THF/Alcohol) Quench Quench: Sat. NH4Cl Adjust pH to 8-9 (Critical) Reaction->Quench Evap Remove Volatile Organics (THF/MeOH) via Rotovap Quench->Evap Aqueous Aqueous Residue Evap->Aqueous Extraction Extraction Strategy: 1. Saturate with NaCl 2. Extract x3 with EtOAc/THF (4:1) Aqueous->Extraction Wash Wash Organics: 1x Brine (Minimal volume) Extraction->Wash Dry Dry over Na2SO4 Concentrate Wash->Dry Crude Crude Solid Dry->Crude Purification Purification: Recrystallize (Toluene/EtOH) OR Column (DCM/MeOH + 1% NH3) Crude->Purification

Figure 2: Optimized isolation workflow emphasizing pH control and solvent selection to prevent water-solubility losses.

Comparative Data: Reducing Agents

Reagent SystemEster ReductionChemoselectivity (Iodine retention)Safety ProfileRecommended?[1]
LiAlH

(Reflux)
ExcellentPoor (High risk of deiodination)Dangerous (Pyrophoric)NO
NaBH

(MeOH)
Poor (Slow)ExcellentSafeNO (Too slow)
NaBH

+ LiCl
GoodExcellent ModerateYES
BH

[1][6][7]·DMS
ExcellentGood Moderate (Stench/Reactive)YES
DIBAL-H (-78°C) ExcellentGoodHigh (Pyrophoric)Maybe (Hard to scale)

References

  • Kajigaeshi, S., et al. (1988).[1] Iodination of aromatic ethers and amines using benzyltrimethylammonium dichloroiodate and calcium carbonate. Bulletin of the Chemical Society of Japan . (Validates the BTMA-ICl2 iodination method).

  • Brown, H. C., & Narasimhan, S. (1982). Selective reductions.[2][8][9][10] 29. A simple procedure for the conversion of ester groups to the corresponding alcohol groups in the presence of sensitive functional groups. The Journal of Organic Chemistry . (Validates NaBH4/LiCl chemoselectivity).

  • ChemicalBook. (n.d.).[1][2] Methyl 4-amino-3-iodobenzoate Product & Synthesis Data. (General physical properties and industrial routes).

  • Periasamy, M., et al. (2000).[1] Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry . (Review of NaBH4 activation methods).

Sources

Solving solubility issues of (4-Amino-3-iodophenyl)methanol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Amino-3-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions to ensure the success of your experiments.

Introduction

(4-Amino-3-iodophenyl)methanol is a substituted aromatic compound with functional groups that can present unique solubility behaviors. While DMSO is a powerful and widely used solvent, achieving a stable and clear solution of this particular molecule can sometimes be challenging.[1] This guide will walk you through a logical troubleshooting process, explaining the scientific principles behind each step.

Frequently Asked Questions (FAQs)

Q1: I've added the standard amount of DMSO to my vial of (4-Amino-3-iodophenyl)methanol, but it's not dissolving completely. What's happening?

A1: Several factors could be at play. Firstly, the dissolution rate might be slow at room temperature. The compound's crystal lattice energy may require additional energy to break down. Secondly, the compound might be less soluble than anticipated at your target concentration. Finally, ensure your DMSO is anhydrous, as absorbed water can sometimes affect the solubility of certain compounds.

Q2: Is it safe to heat the solution to aid dissolution?

A2: Gentle heating is a standard and often effective technique to increase the solubility of many organic compounds. However, it's crucial to be aware that some compounds can degrade or react with DMSO at elevated temperatures.[2] We recommend a cautious, step-wise approach to heating, as outlined in our troubleshooting guide below.

Q3: My compound dissolved in DMSO, but it crashed out of solution when I added it to my aqueous assay buffer. Why did this happen and how can I fix it?

A3: This is a common phenomenon known as "precipitation upon dilution."[3][4] Your compound is soluble in 100% DMSO but becomes insoluble when the polarity of the solvent system increases significantly with the addition of an aqueous buffer. The final concentration of DMSO in your assay is likely too low to keep the compound in solution. The troubleshooting section provides strategies to mitigate this, such as optimizing the final DMSO concentration or using a multi-step dilution protocol.

Q4: Could the purity of my (4-Amino-3-iodophenyl)methanol be affecting its solubility?

A4: Absolutely. The presence of impurities or different polymorphic forms of the compound can significantly impact its solubility characteristics. If you continue to face issues, it may be worthwhile to verify the purity of your compound analytically.

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to resolving solubility issues with (4-Amino-3-iodophenyl)methanol in DMSO.

Initial Assessment

Before proceeding with more advanced techniques, let's start with the basics.

  • Visual Inspection: Observe the undissolved material. Is it a fine powder or larger crystals? Crystalline materials often take longer to dissolve.

  • Vortexing/Agitation: Ensure the vial has been vortexed thoroughly for at least 1-2 minutes. Sometimes, simple mechanical agitation is sufficient.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical progression for troubleshooting solubility issues.

Solubility_Troubleshooting start Start: Undissolved Compound in DMSO vortex Step 1: Mechanical Agitation Vortex for 2 minutes start->vortex check1 Is the solution clear? vortex->check1 sonicate Step 2: Sonication Use a bath sonicator for 5-10 minutes check1->sonicate No end_success Success: Compound Dissolved check1->end_success Yes check2 Is the solution clear? sonicate->check2 heat Step 3: Gentle Heating Warm to 30-40°C with stirring check2->heat No check2->end_success Yes check3 Is the solution clear? heat->check3 cosolvent Step 4: Consider Co-Solvent e.g., NMP or DMA check3->cosolvent No check3->end_success Yes end_fail Further Investigation Needed | Check compound purity/degradation cosolvent->end_fail

Caption: A step-by-step workflow for dissolving (4-Amino-3-iodophenyl)methanol in DMSO.

Experimental Protocols
  • Place the vial containing the compound and DMSO in a bath sonicator.

  • Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

  • Sonicate for 5-10 minutes.

  • Visually inspect the solution. If undissolved material remains, proceed to the next step.

Causality: Sonication uses high-frequency sound waves to create microbubbles that implode, generating localized energy. This process, known as cavitation, can help to break up solid aggregates and increase the surface area of the compound exposed to the solvent, thereby accelerating dissolution.

  • Set a heat block or water bath to a temperature between 30-40°C.

  • Place the vial in the heating apparatus and stir the solution with a magnetic stir bar if possible.

  • Heat for 10-15 minutes, periodically checking for dissolution.

  • Once dissolved, allow the solution to cool to room temperature to ensure the compound remains in solution.

Causality: Increasing the temperature provides the necessary kinetic energy to overcome the intermolecular forces within the compound's crystal lattice, allowing the DMSO molecules to solvate it more effectively. The amino and hydroxyl groups of (4-Amino-3-iodophenyl)methanol can form strong hydrogen bonds with the sulfoxide group of DMSO, a process that is thermodynamically favored at slightly elevated temperatures.[5]

Advanced Troubleshooting: Co-solvents and Dilution Strategies

If the compound remains insoluble or precipitates upon dilution, consider the following advanced strategies.

In some cases, a co-solvent can improve solubility. N-Methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMA) are options that are miscible with DMSO and have strong solubilizing properties.

Co-solventPropertiesRecommended Starting Ratio (DMSO:Co-solvent)
NMP Polar aprotic solvent, good for many organic compounds.9:1
DMA Polar aprotic solvent, similar to NMP.9:1

Note: Always verify the compatibility of any co-solvent with your specific experimental system (e.g., cell lines, enzymes) as they can have their own biological effects.

This protocol is for situations where a clear DMSO stock solution precipitates when added to an aqueous buffer.

  • Optimize Final DMSO Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the results (often 0.1% to 1%).

  • Prepare a More Dilute Stock: If your initial stock is highly concentrated (e.g., 100 mM), try preparing a lower concentration stock (e.g., 10 mM). This will require adding a larger volume to your assay but will result in a lower final concentration of the compound, which may stay below its solubility limit in the aqueous buffer.

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 100% DMSO stock into a 50:50 DMSO:aqueous buffer solution first, and then perform the final dilution into the assay buffer. This gradual change in solvent polarity can sometimes prevent shocking the compound out of solution.

Precipitation_Mitigation start Start: Precipitation upon dilution in aqueous buffer optimize_dmso Step 1: Optimize final DMSO concentration in assay (e.g., to 0.5%) start->optimize_dmso check1 Does precipitation still occur? optimize_dmso->check1 lower_stock Step 2: Prepare a more dilute DMSO stock solution check1->lower_stock Yes end_success Success: Stable Solution check1->end_success No check2 Does precipitation still occur? lower_stock->check2 stepwise_dilution Step 3: Implement a step-wise dilution protocol check2->stepwise_dilution Yes check2->end_success No end_fail Consider formulation with excipients (e.g., cyclodextrins) stepwise_dilution->end_fail Yes

Caption: A workflow for preventing precipitation when diluting a DMSO stock solution.

Final Recommendations

  • Always use high-purity, anhydrous DMSO for the best results.

  • When preparing stock solutions, do so shortly before use to minimize the risk of compound degradation or precipitation over time.

  • If solubility issues persist across multiple batches of the compound, consider re-characterization of the material.

We trust this guide will assist you in successfully using (4-Amino-3-iodophenyl)methanol in your research.

References

  • ResearchGate. (2020, March 18). Is 0.5 ml of DMSO enough to react my (200mg) Ar-Cl with 1.2 equivalent of primary amine using Ullman reaction? Retrieved from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • ResearchGate. (2021, March 1). Iodine‐DMSO Catalyzed aromatization of Polysubstituted Cyclohexanone derivatives; An efficient methods for the synthesis of polyfunctionized Biaryls derivatives. Retrieved from [Link]

  • Perkin, S., et al. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Aggie Access. (n.d.). 388121-68-4 | (4-Amino-3-iodophenyl)methanol. Retrieved from [Link]

  • Pro-Active. (2024, February 7). Using DMSO as solvent, how to remove the reaction effectively. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 14). I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. PubMed Central. Retrieved from [Link]

  • MDPI. (2022, August 31). An Unexpected Reaction between Diaryliodonium Salts and DMSO. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2019, May 19). After buffer DMEM is added, my compound in DMSO is crushed out. How can I keep it in solution state? Retrieved from [Link]

  • PubChem. (n.d.). [4-Amino-3-(hydroxymethyl)phenyl]methanol. Retrieved from [Link]

  • eGrove. (n.d.). Iodination of 3,5-Dichloroanisole Using Silver Salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Retrieved from [Link]

  • Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • gChem. (2025, July 15). DMSO/I2: Simple and Green Syntheses of Imidazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxy-3-methoxybenzyl alcohol. Retrieved from [Link]

  • Methanol Institute. (n.d.). About Methanol. Retrieved from [Link]

Sources

Minimizing side reactions during iodination of phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization Ticket ID: #BNZ-IOD-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary & Safety Directive

User Warning: Benzyl iodide (phenylmethyl iodide) is a potent lachrymator . All protocols described below must be performed in a properly functioning fume hood.

The Core Challenge: The conversion of phenylmethanol (benzyl alcohol) to benzyl iodide is deceptively simple. The hydroxyl group is a poor leaving group. Converting it requires activation, but the resulting benzyl carbocation intermediate is resonance-stabilized yet highly reactive. This duality drives the three primary failure modes:

  • Oligomerization (Friedel-Crafts): The carbocation attacks the electron-rich aromatic ring of another benzyl molecule.

  • Etherification: Unreacted alcohol attacks the activated intermediate, forming dibenzyl ether.

  • Decomposition: The C-I bond is weak (approx. 53 kcal/mol), leading to homolytic cleavage, radical formation, and liberation of

    
    .
    

This guide prioritizes kinetic control to favor the


 pathway over 

ionization.
Mechanistic Analysis: The "Decision Tree" of Failure

To minimize side reactions, you must understand the competition at the molecular level. The following diagram illustrates the divergence between the desired pathway and the impurity cascades.

BenzylIodination Alcohol Phenylmethanol (Benzyl Alcohol) Activation Activated Intermediate (e.g., Oxyphosphonium) Alcohol->Activation Reagent (PPh3/I2) SN2 Path A: SN2 Attack (Kinetic Control) Activation->SN2 High [I-] SN1 Path B: SN1 Ionization (Thermodynamic/Acidic) Activation->SN1 High Temp / Lewis Acid Product Benzyl Iodide (Target) SN2->Product Cation Benzyl Carbocation SN1->Cation Iodine Free Iodine (I2) (Decomposition) Product->Iodine Light/Heat/Time Ether Dibenzyl Ether (Impurity) Cation->Ether + Alcohol Polymer Polybenzyl Oligomers (Friedel-Crafts) Cation->Polymer + Benzyl Ring

Figure 1: Mechanistic divergence.[1][2] Path A (Green) is the target. Path B (Red) leads to the "sticky solid" polymerization often observed in failed batches.

Methodology Selection Matrix

We have evaluated three common protocols. For high-purity applications, Method C (Appel) is the recommended standard.

FeatureMethod A: Classic HI Method B: Finkelstein (

)
Method C: Appel (

)
Reagents Aqueous HI or Red P /

Benzyl chloride + NaI

, Imidazole,

Mechanism Strong Acid (

)
Halide Exchange (

)
Oxyphosphonium (

)
Acidity Extreme (pH < 1)Moderate (Lewis Acid)Neutral
Polymer Risk High (Acid promotes alkylation)MediumLow
Ether Risk MediumLowLow (Water scavenged)
Rec. Avoid for researchGood for scale-upBest for Purity
Recommended Protocol: The Modified Appel Reaction

This protocol uses Triphenylphosphine (


) and Iodine (

). It is superior because it scavenges the leaving group oxygen into Triphenylphosphine oxide (

), driving the reaction forward without generating strong acids that catalyze polymerization.

Reagents:

  • Phenylmethanol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Imidazole (1.5 equiv) — Crucial buffer to neutralize in-situ HI.

  • Iodine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (Anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     and Imidazole in anhydrous DCM under 
    
    
    
    atmosphere. Cool to 0°C.[3]
  • Iodine Addition: Add

    
     portion-wise. The solution will turn yellow/orange as the 
    
    
    
    adduct forms.
  • Substrate Addition: Add Phenylmethanol dropwise at 0°C. Reason: Low temperature prevents immediate carbocation generation.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 1 hour.

    • Checkpoint: Monitor TLC.[2] Product (

      
       in Hexanes) should appear; Alcohol (
      
      
      
      ) should disappear.
  • Workup (Critical for Stability):

    • Dilute with Hexanes (precipitates

      
      ).
      
    • Filter through a silica plug.

    • Wash filtrate with 10%

      
       (removes free 
      
      
      
      ) and Brine.
    • Dry over

      
       (keep limited exposure to light).
      

AppelWorkflow Step1 1. Form Adduct (PPh3 + I2 + Imidazole) Temp: 0°C Step2 2. Add Alcohol (Dropwise) Step1->Step2 Step3 3. Reaction (Scavenges Oxygen) Step2->Step3 Step4 4. Hexane Dilution (Precipitates Ph3PO) Step3->Step4 Step5 5. Thiosulfate Wash (Removes Pink Color) Step4->Step5

Figure 2: Optimized Appel workflow. The Hexane dilution step is critical for removing the phosphine oxide byproduct.

Troubleshooting Guide (FAQ)
Q1: My product turned pink/purple immediately after isolation. Why?

Diagnosis: Auto-oxidation. Benzyl iodide is light- and heat-sensitive. The color comes from liberated Iodine (


).
Fix: 
  • Immediate Wash: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) until the color disappears.
    
  • Stabilization: Store the pure oil over a specialized Copper Wire or Copper turnings. The copper reacts with free iodine to form CuI (white solid), preventing the radical chain decomposition.

  • Storage: Store at -20°C in the dark.

Q2: I obtained a sticky, gummy solid instead of a clear oil.

Diagnosis: Friedel-Crafts Polymerization. You likely used acidic conditions (HI) or allowed the reaction to get too hot, generating stable benzyl cations that reacted with the product. Fix:

  • Switch to the Appel Protocol (neutral conditions).

  • Dilution: Run the reaction at 0.1M concentration. High concentration favors intermolecular polymerization.

Q3: NMR shows a mixture of product and Dibenzyl Ether.

Diagnosis: Insufficient activation or wet solvents. If the leaving group isn't "good" enough, the alcohol acts as a nucleophile against the intermediate. Fix:

  • Ensure solvents are anhydrous .

  • Add the alcohol slowly to the activated iodine complex, not the other way around. This ensures the alcohol is immediately converted to the iodide rather than lingering to attack the intermediate.

References
  • Appel Reaction Mechanism & Protocol

    • Source: Organic Chemistry Portal. "Appel Reaction."
    • URL:[Link]

  • Mild Iodin

    • Source: Di Deo, M., et al. Journal of Organic Chemistry, 2000, 65, 2830-2833.[4]

    • URL:[Link]

  • Polymeriz

    • Source: Storey, R. F., et al. Macromolecules, 1998.
    • URL:[Link]

  • Stabilization of Iodides Source: Vogel's Textbook of Practical Organic Chemistry (Standard Lab Practice for Alkyl Iodides). Context: Use of copper turnings to scavenge free iodine in stored alkyl iodides.

Sources

Technical Support Center: Troubleshooting Oxidative Degradation of (4-Amino-3-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Amino-3-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The inherent reactivity of (4-Amino-3-iodophenyl)methanol, while advantageous for chemical transformations, also renders it susceptible to oxidative degradation. This guide provides in-depth troubleshooting advice, preventative measures, and analytical protocols to ensure the integrity of your starting material and the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Diagnosis and Troubleshooting

This section addresses common issues encountered during the handling and use of (4-Amino-3-iodophenyl)methanol, providing direct answers to your most pressing questions.

Q1: My once off-white solid or colorless solution of (4-Amino-3-iodophenyl)methanol has developed a yellow, brown, or pinkish hue. What is happening?

A1: A visible color change is the most common indicator of oxidative degradation. The aniline moiety in (4-Amino-3-iodophenyl)methanol is electron-rich and highly susceptible to air oxidation, particularly when exposed to light.[1] This process can lead to the formation of highly colored impurities such as quinone-imines or other polymeric species.[1] Before use, it is highly recommended to assess the purity of the material. If significant coloration is observed, purification by column chromatography may be necessary. For critical applications, it is always best to use freshly purified or newly purchased material.

Q2: I'm running a reaction and my TLC plate shows a new, more polar spot that wasn't in my starting material. What is this new compound?

A2: The appearance of a new, more polar spot on a TLC plate is a strong indication that the primary alcohol of your (4-Amino-3-iodophenyl)methanol has been oxidized. The most likely product of this oxidation is the corresponding aldehyde, (4-Amino-3-iodobenzaldehyde). Aldehydes are generally more polar than their corresponding alcohols, which would explain the lower Rf value on a normal-phase silica gel TLC plate. In some cases, over-oxidation can occur, leading to the formation of the even more polar (4-Amino-3-iodobenzoic acid).

Q3: My NMR and/or Mass Spectrometry data of my (4-Amino-3-iodophenyl)methanol sample shows unexpected signals. How can I identify the degradation products?

A3: Unexpected signals in your analytical data are a clear sign of impurities. Here’s what to look for to identify common oxidative degradation products:

  • ¹H NMR Spectroscopy:

    • Aldehyde Formation: Look for a new singlet peak between δ 9.8 and 10.1 ppm, which is characteristic of an aldehyde proton. You will also see the disappearance of the benzylic alcohol protons (typically a singlet around δ 4.5-4.7 ppm) and the hydroxyl proton.

    • Carboxylic Acid Formation: The carboxylic acid proton will appear as a very broad singlet, often far downfield (δ 10-13 ppm), and may sometimes be difficult to observe.

  • Mass Spectrometry (MS):

    • (4-Amino-3-iodophenyl)methanol: Expected [M+H]⁺ ≈ 250.0

    • (4-Amino-3-iodobenzaldehyde): Expected [M+H]⁺ ≈ 248.0

    • (4-Amino-3-iodobenzoic acid): Expected [M+H]⁺ ≈ 264.0

Q4: My reaction yields are consistently low, and I suspect the quality of my (4-Amino-3-iodophenyl)methanol. Could degradation be the culprit?

A4: Absolutely. If your starting material has partially degraded, its actual purity is lower than what you might have assumed. This directly translates to a lower molar amount of the desired reactant in your reaction, leading to lower yields of your target molecule. Furthermore, the degradation products themselves might interfere with your reaction, potentially inhibiting a catalyst or participating in unwanted side reactions.

Part 2: Unveiling the "Why" - The Science Behind the Degradation

Understanding the chemical principles that govern the degradation of (4-Amino-3-iodophenyl)methanol is the first step towards preventing it.

The Susceptible Moieties

(4-Amino-3-iodophenyl)methanol contains two primary functional groups that are susceptible to oxidation:

  • The Primary Alcohol: The benzylic alcohol can be readily oxidized, first to an aldehyde and then potentially to a carboxylic acid. This is a common transformation in organic chemistry, and can be promoted by a wide range of oxidants.

  • The Aromatic Amine (Aniline): The amino group is an electron-donating group, which activates the aromatic ring and makes it more susceptible to electrophilic attack, including oxidation. Anilines are notoriously sensitive to air and light, and can undergo complex degradation pathways to form colored impurities.[1]

Proposed Oxidative Degradation Pathway

The primary pathway for the degradation of (4-Amino-3-iodophenyl)methanol is believed to be the oxidation of the benzylic alcohol. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

G cluster_0 (4-Amino-3-iodophenyl)methanol cluster_1 Oxidation cluster_2 Further Oxidation cluster_3 Dimerization/Polymerization A (4-Amino-3-iodophenyl)methanol B (4-Amino-3-iodobenzaldehyde) A->B [O] D Colored Impurities (e.g., Quinone-imines) A->D [O], light C (4-Amino-3-iodobenzoic acid) B->C [O]

Caption: Proposed oxidative degradation pathways for (4-Amino-3-iodophenyl)methanol.

Further degradation can occur at the amino group, leading to the formation of complex, often colored, polymeric materials. The ortho-iodoaniline substructure may also undergo specific fragmentation mechanisms in the presence of molecular oxygen, potentially leading to species like quinonimides.[2]

Part 3: Proactive Prevention - Best Practices for Storage and Handling

The most effective way to troubleshoot degradation is to prevent it from happening in the first place. Adhering to strict storage and handling protocols is critical.

Storage Recommendations
ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation from atmospheric oxygen.[1]
Light Amber vial or in the darkProtects the light-sensitive aniline moiety.[1]
Container Tightly sealed glass containerPrevents exposure to air and moisture.
Handling in Experiments

When using (4-Amino-3-iodophenyl)methanol in a reaction, the following precautions should be taken:

Inert Atmosphere Techniques

For reactions that are sensitive to air, it is crucial to handle (4-Amino-3-iodophenyl)methanol under an inert atmosphere.

Step-by-Step Protocol for Handling Under Inert Atmosphere:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Transfer: If the compound is a solid, weigh it out quickly and transfer it to the reaction flask. Purge the flask with inert gas. If it is in solution, use a syringe to transfer it to the reaction flask under a positive pressure of inert gas.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and needles for any additions of reagents.

  • Execution: Maintain a gentle flow of inert gas over the reaction for its entire duration.

Solvent Choice
  • Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Before use, degas your solvents by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Avoid Protic Solvents Where Possible if Using Strong Bases: While (4-Amino-3-iodophenyl)methanol has some solubility in alcohols like methanol and ethanol, be aware that these protic solvents can participate in side reactions.

Temperature Control

Run your reactions at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate all reactions, including degradation.

Use of Antioxidants/Radical Scavengers

In situations where oxidative degradation is a persistent issue, the addition of a radical scavenger to the reaction mixture can be beneficial.[3]

Protocol for Using a Radical Scavenger:

  • Selection: Choose a suitable radical scavenger. Butylated hydroxytoluene (BHT) is a common choice as it is generally non-interfering in many reactions.

  • Addition: Add a small amount of the scavenger (e.g., 0.1-1 mol%) to the reaction flask along with (4-Amino-3-iodophenyl)methanol at the beginning of the reaction.

  • Monitoring: Monitor your reaction as usual. The scavenger will preferentially react with and neutralize radical species that could initiate degradation.

G cluster_0 Preparation cluster_1 Handling cluster_2 Reaction cluster_3 Outcome A Degas Solvents C Weigh/Transfer under Inert Gas A->C B Dry Glassware B->C D Run Reaction under Inert Gas C->D F Minimized Degradation D->F E Add Radical Scavenger (Optional) E->D

Caption: Recommended experimental workflow for handling (4-Amino-3-iodophenyl)methanol.

Part 4: Analytical Toolbox - Detecting and Quantifying Degradation

Regularly assessing the purity of your (4-Amino-3-iodophenyl)methanol is crucial. Here are some recommended analytical methods.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the purity of (4-Amino-3-iodophenyl)methanol and its degradation products.

  • Sample HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol). A typical gradient might be 10-90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Expected Elution Order: (4-Amino-3-iodobenzoic acid) > (4-Amino-3-iodobenzaldehyde) > (4-Amino-3-iodophenyl)methanol (most polar to least polar).

Thin-Layer Chromatography (TLC): TLC provides a quick, qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

Data Summary Table
CompoundTLC Rf (1:1 EtOAc/Hex)Key ¹H NMR Signal (CDCl₃)MS [M+H]⁺
(4-Amino-3-iodophenyl)methanol~0.3δ 4.6 (s, 2H, -CH₂OH)~250.0
(4-Amino-3-iodobenzaldehyde)~0.5δ 9.8 (s, 1H, -CHO)~248.0
(4-Amino-3-iodobenzoic acid)~0.1δ 10-13 (br s, 1H, -COOH)~264.0

Part 5: Troubleshooting in Action - A Case Study

Scenario: A researcher is attempting a Suzuki coupling with (4-Amino-3-iodophenyl)methanol and is getting a low yield of the desired product, along with a significant amount of a colored, insoluble material.

G A Low Yield & Colored Byproducts B Check Purity of Starting Material (TLC/HPLC/NMR) A->B C Is Starting Material Degraded? B->C D Purify Starting Material (Column Chromatography) C->D Yes E Review Reaction Setup C->E No K Re-run Reaction with Purified Starting Material and Improved Setup D->K F Is Reaction Run Under Inert Atmosphere? E->F G Implement Inert Atmosphere Techniques F->G No H Are Solvents Degassed? F->H Yes G->K I Degas Solvents Before Use H->I No J Consider Adding a Radical Scavenger H->J Yes I->K J->K L Improved Yield and Purity K->L

Caption: Troubleshooting flowchart for a problematic reaction.

By following this logical troubleshooting process, the researcher can systematically identify and address the root cause of the problem, which in this case is likely the oxidative degradation of the starting material.

References

  • Reddy, C. B. R., & Reddy, S. R. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Asian Journal of Organic Chemistry, 3(12), 1278-1282. [Link]

  • Reddy, C. B. R., & Reddy, S. R. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Asian Journal of Organic Chemistry, 3(12), 1278-1282. [Link]

  • Yadav, A., & Singh, A. K. (2024). A transformative oxidation process involving silver-based catalysis of para aminobenzyl alcohol for transposing a pollutant into a resource. International Journal of Environmental Analytical Chemistry, 1-17. [Link]

  • Yadav, A., & Singh, A. K. (2024). A transformative oxidation process involving silver-based catalysis of para aminobenzyl alcohol for transposing a pollutant into a resource. International Journal of Environmental Analytical Chemistry, 1-17. [Link]

  • Yadav, A., & Singh, A. K. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry, 14(Special Issue), 39-45. [Link]

  • Haider, A., et al. (2022). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. Journal of Molecular Structure, 1264, 133203. [Link]

  • Britannica, T. Editors of Encyclopaedia (2026, January 19). radical scavenger. Encyclopedia Britannica. [Link]

  • Shammugasamy, B., et al. (2020). Formation of Protonated ortho-Quinonimide from ortho-Iodoaniline in the Gas Phase by a Molecular-Oxygen-Mediated, ortho-Isomer-Specific Fragmentation Mechanism. Journal of the American Society for Mass Spectrometry, 31(4), 864-872. [Link]

  • Methanol Institute. (n.d.). Precautions for Loading, Unloading, Transport and Storage of Methanol. [Link]

  • UCLA EH&S. (2012, December 14). Methanol - Standard Operating Procedure. [Link]

  • Aggie Access. (n.d.). 388121-68-4 | (4-Amino-3-iodophenyl)methanol. [Link]

  • Aggie Access. (n.d.). 388121-68-4 | (4-Amino-3-iodophenyl)methanol. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-amino-3,5-diiodobenzoic acid. [Link]

  • Ramirez, A., et al. (2018). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Organic Letters, 20(10), 2941-2945. [Link]

  • Malcolm Pirnie, Inc. (1999). EVALUATION OF THE FATE AND TRANSPORT OF METHANOL IN THE ENVIRONMENT. [Link]

  • Purosolv. (2025, April 11). Proper Storage of Pharma-Grade Methanol: Best Practices. [Link]

  • Pal, A., & Lahiri, S. C. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 26A, 26-29. [Link]

  • Yarnykh, T. G., et al. (2018). Pharmaceutical Incompatibilities: Causes, Types and Major ways of Overcoming in Extemporaneous Medicinal forms. Research Journal of Pharmacy and Technology, 11(9), 4153-4159. [Link]

  • Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]

  • CN103508908A - Preparation method for 4-amino-3-methylphenol. (2014).
  • Analytical Methods. (2010). Royal Society of Chemistry. [Link]

  • Parojinog, A. O. (n.d.). INCOMPATIBILITIES. Scribd. [Link]

  • Lee, H., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics, 12(5), 340. [Link]

  • Final report on the safety assessment of 3-methylamino-4-nitrophenoxyethanol as used in hair dyes. (2007). International Journal of Toxicology, 26 Suppl 2, 103-111. [Link]

  • Nishizawa, Y., et al. (2022). 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. Polymers, 14(23), 5101. [Link]

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Validation & Comparative

A Researcher's Guide to the Infrared Spectroscopy of (4-Amino-3-iodophenyl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of (4-Amino-3-iodophenyl)methanol. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework to understand how the interplay of functional groups—a primary alcohol, a primary aromatic amine, and an iodo-substituted benzene ring—manifests in the vibrational spectrum. We will dissect the expected absorptions, compare them to related structures, and provide a robust experimental protocol for acquiring high-fidelity data.

Structural Overview and Predicted Vibrational Modes

(4-Amino-3-iodophenyl)methanol is a multifunctional molecule. Its utility in synthesis and pharmaceutical development necessitates unambiguous characterization, for which IR spectroscopy is a primary and highly effective tool. The molecule's structure contains several distinct functional groups, each with characteristic vibrational frequencies.

The primary functional groups are:

  • Primary Alcohol (-CH₂OH): Gives rise to prominent O-H and C-O stretching vibrations.

  • Primary Aromatic Amine (-NH₂): Characterized by N-H stretching and bending modes.

  • Substituted Benzene Ring: Produces aromatic C-H and C=C stretching, as well as out-of-plane (oop) bending bands that are indicative of the substitution pattern.

  • Carbon-Iodine Bond (C-I): This bond has a characteristic stretching frequency in the far-infrared region.

Below is a diagram illustrating the key bonds within the molecule that correspond to the most significant IR absorptions.

Caption: Key vibrational bonds in (4-Amino-3-iodophenyl)methanol.

Decoding the Spectrum: Expected vs. Experimental Data

The IR spectrum of a multifunctional compound like (4-Amino-3-iodophenyl)methanol is a superposition of the absorptions from each constituent part. Inter- and intramolecular interactions, such as hydrogen bonding, can significantly broaden peaks and shift their frequencies. The primary alcohol and amine groups are both capable of hydrogen bonding, leading to a complex, broad absorption band in the high-frequency region.

The following table summarizes the predicted absorption ranges for each functional group, grounded in established spectroscopic data, and compares them with typical experimental values.

Functional GroupVibration TypeExpected Range (cm⁻¹)Typical Observed Peak(s) (cm⁻¹)Intensity & Shape
Alcohol (-OH)O-H Stretch (H-bonded)3500 - 3200[1][2]~3350Strong, Very Broad
Primary Amine (-NH₂)N-H Asymmetric Stretch3500 - 3420 (Aromatic)[3]~3470Medium, Sharper
Primary Amine (-NH₂)N-H Symmetric Stretch3420 - 3340 (Aromatic)[3]~3380Medium, Sharper
Aromatic Ring=C-H Stretch3100 - 3000[4][5]~3050Medium to Weak
Methanol (-CH₂OH)-C-H Stretch3000 - 2850[1][4]~2940, ~2860Medium
Primary Amine (-NH₂)N-H Bend (Scissoring)1650 - 1580[6]~1620Medium to Strong
Aromatic RingC=C Ring Stretch1600 - 1585 & 1500 - 1400[4][5]~1600, ~1490Medium to Strong
Aromatic AmineC-N Stretch1335 - 1250[6]~1285Strong
Primary AlcoholC-O Stretch1075 - 1000~1040Strong
Aromatic RingC-H Out-of-Plane Bend900 - 675[5]~830Strong
Aryl-IodideC-I Stretch~600 - 500[7]~550Medium

Analysis of Key Regions:

  • 3500-3200 cm⁻¹ Region: This region is dominated by a very broad and intense O-H stretching band due to strong intermolecular hydrogen bonding from the alcohol group.[1][8] Superimposed on this broad envelope, two sharper, less intense peaks are expected for the asymmetric and symmetric N-H stretches of the primary amine.[6][9] The presence of two N-H peaks is a definitive indicator of a primary (-NH₂) amine.[10]

  • 3100-2850 cm⁻¹ Region: A key diagnostic line is at 3000 cm⁻¹.[11] Peaks appearing just above 3000 cm⁻¹ are characteristic of C-H stretches on the aromatic ring, while those just below 3000 cm⁻¹ are from the sp³-hybridized carbons of the methanol group (-CH₂OH).[1][5]

  • 1700-1400 cm⁻¹ (Fingerprint Region I): This region contains several important peaks. A strong N-H bending (scissoring) vibration for the primary amine typically appears around 1620 cm⁻¹.[6] This is often accompanied by two C=C stretching bands from the aromatic ring near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[4][5]

  • 1350-1000 cm⁻¹ (Fingerprint Region II): This area is crucial for identifying the alcohol and amine linkages. A strong absorption from the aromatic C-N stretch is expected between 1335-1250 cm⁻¹.[6] Even more prominent is the strong C-O stretch of the primary alcohol, which typically appears between 1075-1000 cm⁻¹.

  • Below 900 cm⁻¹: A strong band due to the out-of-plane C-H bending of the aromatic ring provides information on the substitution pattern.[5] Farther into the low-frequency region, the C-I stretch can be found, typically between 600 and 500 cm⁻¹.[7]

Comparative Analysis with Structural Analogs

To fully appreciate the spectral contributions of each functional group, it is instructive to compare the spectrum of (4-Amino-3-iodophenyl)methanol with simpler, related molecules.

CompoundKey Difference from TargetExpected Spectral Changes
4-Aminobenzyl alcohol Lacks the iodine atom.- Absence of the C-I stretch (~550 cm⁻¹).- Minor shifts in aromatic C-H bending and ring modes due to the change in electronic effects and mass on the ring.
3-Iodoaniline Lacks the methanol group (-CH₂OH).- Complete absence of the broad O-H stretch (~3350 cm⁻¹).- Absence of the strong C-O stretch (~1040 cm⁻¹).- Absence of the aliphatic C-H stretches (<3000 cm⁻¹).
Benzyl Alcohol Lacks the amino and iodo groups.- Absence of the two N-H stretching peaks (~3470, ~3380 cm⁻¹).- Absence of the N-H bend (~1620 cm⁻¹).- Absence of the C-N stretch (~1285 cm⁻¹).- Absence of the C-I stretch (~550 cm⁻¹).- Different aromatic C-H out-of-plane bending pattern due to monosubstitution.

This comparative approach validates the peak assignments. For instance, the disappearance of the strong ~1040 cm⁻¹ peak when comparing the target molecule to 3-iodoaniline confirms this absorption as the C-O stretch. Similarly, the presence of the broad O-H absorption in both the target molecule and 4-aminobenzyl alcohol reinforces its assignment.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the steps for obtaining a high-quality FTIR spectrum of a solid sample like (4-Amino-3-iodophenyl)methanol using an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.

G cluster_prep Preparation cluster_bkg Background Collection cluster_sample Sample Analysis cluster_proc Data Processing p1 1. Clean ATR Crystal (e.g., with isopropanol) p2 2. Verify Crystal Integrity (No scratches or residue) p1->p2 b1 3. Collect Background Spectrum (Empty ATR, 16-32 scans) p2->b1 b2 4. Verify Background Quality (Flat baseline, minimal H₂O/CO₂ peaks) b1->b2 s1 5. Apply Solid Sample (Small amount, ensure good contact) b2->s1 s2 6. Apply Pressure (Use clamp to ensure contact with crystal) s1->s2 s3 7. Collect Sample Spectrum (Same parameters as background) s2->s3 d1 8. Perform ATR Correction (If available in software) s3->d1 d2 9. Baseline Correction & Peak Picking d1->d2

Caption: Workflow for FTIR-ATR Spectroscopy.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Install the ATR accessory (e.g., a single-bounce diamond ATR).

  • Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal. A lint-free wipe dampened with a volatile solvent like isopropanol or ethanol is typically used.

    • Allow the solvent to evaporate completely. The causality here is critical: any residual solvent or contaminant will appear in the spectrum, obscuring the sample's true absorptions.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmospheric water and CO₂) and the instrument's optical bench, which will be mathematically subtracted from the sample spectrum.

    • A typical background scan consists of 16 to 32 co-added scans to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid (4-Amino-3-iodophenyl)methanol powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This is essential for achieving a strong evanescent wave interaction and thus a high-quality spectrum.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same scan parameters (number of scans, resolution) as the background. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Clean the ATR crystal immediately after the measurement.

    • Use the spectrometer software to perform any necessary corrections, such as an ATR correction algorithm that accounts for the wavelength-dependent depth of penetration of the IR beam.

    • Identify and label the significant peaks, comparing their positions and shapes to the expected values outlined in this guide.

This self-validating protocol, by insisting on a clean crystal and a high-quality background, ensures that the resulting spectrum is a trustworthy representation of the sample itself.

Conclusion

The infrared spectrum of (4-Amino-3-iodophenyl)methanol is rich with information, providing a unique "fingerprint" that confirms its molecular structure. The key identifying features are the combined broad O-H and sharper dual N-H stretches in the 3500-3200 cm⁻¹ region, strong C-N and C-O stretches in the fingerprint region, and characteristic aromatic C=C and C-H absorptions. By comparing its spectrum to those of simpler analogs, the contribution of each functional group can be clearly delineated, providing researchers with a high degree of confidence in their structural characterization.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Spectroscopy Online. (2020). Alcohols—The Rest of the Story. [Link]

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  • SlideShare. The features of IR spectrum. [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

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  • ResearchGate. IR spectrum for 4-iodoaniline. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of (4-Amino-3-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

(4-Amino-3-iodophenyl)methanol (CAS 161623-28-3) is a halogenated aniline derivative commonly used as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura). Its disposal requires strict adherence to halogenated organic waste protocols.

The Scientist's Perspective: The presence of the C–I (Carbon-Iodine) bond and the primary amine dictates our disposal strategy.

  • Iodine Lability: The C–I bond is the weakest among halo-organics. Improper incineration temperatures or mixing with strong oxidizers can release elemental iodine (

    
    ) gas, which is corrosive and toxic.
    
  • Aniline Oxidation: The amino group makes this compound susceptible to exothermic oxidation. Never dispose of this in "Oxidizing" waste streams (e.g., with nitric acid or peroxides).

Physicochemical & Hazard Profile
ParameterData / ClassificationOperational Implication
Physical State Solid (Powder)Dust control required during transfer.
Solubility Soluble in DMSO, MeOH, DCMDispose in halogenated solvent streams if dissolved.
Reactivity Light Sensitive; Air SensitiveStore waste in amber containers; minimize headspace.
Primary Hazards Acute Tox.[1][2][3] (Oral/Dermal); IrritantPPE: Nitrile gloves (double-gloved), Lab coat, Safety glasses.
Waste Class Halogenated Organic DO NOT mix with non-halogenated solvents (increases incineration cost).

Pre-Disposal Segregation Strategy

Effective disposal starts at the bench. You must segregate this compound from incompatible streams to prevent "lab pack" rejection or reaction in the drum.

Critical Incompatibilities
  • Strong Oxidizers: Nitric acid, Peroxides, Permanganates. (Risk: Fire/Explosion/Formation of azo-tars).

  • Strong Acids: While amines form salts with acids, adding this to a highly acidic waste stream can generate heat. Keep in neutral organic streams.

  • Non-Halogenated Solvents: Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing the facility to treat the whole container as halogenated (significantly more expensive).

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, contaminated weighing boats, solid spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar.

  • Bagging: Place the solid waste inside a clear polyethylene bag first (double containment), then place it into the jar.

  • Labeling:

    • Label as "Hazardous Waste - Solid, Toxic."

    • Explicitly write: "Contains Iodinated Organics." (This alerts the incineration facility to monitor iodine scrubbing).

  • Storage: Store in a cool, dark satellite accumulation area until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Filtrates from recrystallization, reaction solvents (DCM, DMSO, Methanol).

  • Stream Identification: This MUST go into the Halogenated Solvent carboy (Red tag in many labs).

  • pH Check: Ensure the waste stream is not strongly acidic (pH < 2). If acidic, neutralize with dilute Sodium Bicarbonate (

    
    ) before adding to the organic drum to prevent degradation of the iodine bond.
    
  • Transfer:

    • Use a funnel with a grounding wire if the solvent base is flammable (e.g., Methanol).

    • Avoid splashing; the compound is a skin sensitizer.

  • Log Entry: Record the volume and approximate concentration on the waste tag.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of (4-Amino-3-iodophenyl)methanol.

DisposalWorkflow Start Waste Generation: (4-Amino-3-iodophenyl)methanol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solvent mixtures) StateCheck->Liquid Solution Segregation CRITICAL CHECK: Isolate from Oxidizers Solid->Segregation Liquid->Segregation SolidPack Double Bag (Poly) Place in HDPE/Amber Jar Segregation->SolidPack Safe LiquidStream Select Stream: HALOGENATED ORGANIC Segregation->LiquidStream Safe Labeling Labeling: 'Toxic', 'Halogenated', 'Iodine Compounds' SolidPack->Labeling LiquidStream->Labeling Final Transfer to EHS/Disposal Facility (High Temp Incineration) Labeling->Final

Figure 1: Operational decision tree for the segregation and packaging of iodinated aniline waste.

Emergency Contingencies: Spills & Exposure[4]

Scientist's Note: The high iodine content means this compound can stain surfaces yellow/brown upon oxidation. Immediate cleanup prevents permanent staining and persistent contamination.

Spill Cleanup Procedure
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a P95/N95 respirator if dust is present.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.

    • Liquid: Dike the spill with universal absorbent pads or vermiculite.

  • Decontamination:

    • Wipe the surface with a mild soap solution.

    • If staining occurs: Use a 5% Sodium Thiosulfate solution. This reduces any oxidized iodine (

      
      , brown) back to iodide (
      
      
      
      , colorless/water-soluble), allowing it to be wiped away easily.
  • Disposal of Cleanup Material: Treat all used absorbents and gloves as Solid Hazardous Waste (Scenario A above).

Regulatory & Compliance (US/EU Context)

  • US EPA (RCRA): This compound is not explicitly P- or U-listed. However, it is a Characteristic Waste if in a flammable solvent (D001). It must be treated as Halogenated Organic Waste under "Lab Pack" guidelines.

  • EU Waste Framework Directive: Classify under EWC code 07 01 03 (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 (laboratory chemicals consisting of or containing hazardous substances).

  • Incineration Requirement: Facilities must incinerate this waste at temperatures

    
     with specific scrubbing for acid gases (HI/I2) to comply with emission standards.
    

References

  • PubChem. (n.d.). (4-Amino-3-iodophenyl)methanol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Link directs to specific CID if available, otherwise search by structure).

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[4] EPA.gov. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the classification and labelling of waste. Retrieved from [Link]

  • Remondis SAVA. (n.d.). Iodine Recovery from Hazardous Waste. Retrieved from [Link](Reference for high-temp incineration and iodine recovery capabilities).

Sources

Comprehensive Guide to Personal Protective Equipment for Handling (4-Amino-3-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals who handle (4-Amino-3-iodophenyl)methanol. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for handling halogenated aromatic amines. Our primary objective is to empower you with the knowledge to work safely and effectively, mitigating risks and ensuring the integrity of your research.

Hazard Assessment and PPE Selection

The selection of appropriate PPE is predicated on a thorough risk assessment of the procedures being performed. The primary routes of exposure to (4-Amino-3-iodophenyl)methanol are inhalation of dust particles, dermal contact, and eye contact.

Key Hazard Considerations:

  • Acute Toxicity: Analogous compounds are harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1][2][4][5]

  • Sensitization: Some aromatic amines can cause skin sensitization upon repeated contact.[3][6]

  • Unknown Long-Term Effects: Due to the lack of specific toxicological data, chronic exposure effects are unknown and should be minimized.

The following table outlines the minimum recommended PPE for handling (4-Amino-3-iodophenyl)methanol.

PPE Component Specification Rationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against dermal absorption. Inspect gloves for any signs of degradation or puncture before use.[5][6][7][8]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and accidental splashes.[5][7][9][10]
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing and minimizes skin contact.[5][9]
Respiratory Protection NIOSH-approved N95 respirator (or equivalent)Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[5][7][9]
Procedural Guidance for PPE Usage

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Experimental Workflow PPE Protocol:

Caption: PPE selection and procedural workflow for handling (4-Amino-3-iodophenyl)methanol.

Step-by-Step PPE Protocol:

  • Preparation: Before entering the laboratory, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).

  • Donning Sequence:

    • Put on your laboratory coat and fasten all buttons.

    • Put on your safety glasses or goggles.

    • If required by your risk assessment, correctly don your N95 respirator.

    • Wash your hands and dry them thoroughly before putting on nitrile gloves. Ensure the gloves extend over the cuffs of your lab coat.

  • During the Experiment:

    • Handle (4-Amino-3-iodophenyl)methanol in a well-ventilated area, preferably within a chemical fume hood.[1][5][7]

    • Avoid creating dust.[6][7][9]

    • If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new glove.

  • Doffing Sequence:

    • Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

    • Remove your lab coat, folding the contaminated exterior inward.

    • Remove your eye protection.

    • Wash your hands thoroughly with soap and water.[7][8]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8][11]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][11]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]
Disposal Plan

Proper disposal of (4-Amino-3-iodophenyl)methanol and contaminated materials is essential to protect personnel and the environment.

Waste Segregation and Disposal:

G cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal Solid Waste (4-Amino-3-iodophenyl)methanol powder Halogenated Solid Waste Container Halogenated Solid Waste Container Solid Waste->Halogenated Solid Waste Container Contaminated PPE Gloves, weigh paper, etc. Contaminated PPE->Halogenated Solid Waste Container Liquid Waste Solutions containing the compound Halogenated Liquid Waste Container Halogenated Liquid Waste Container Liquid Waste->Halogenated Liquid Waste Container Licensed Hazardous Waste Vendor Licensed Hazardous Waste Vendor Halogenated Solid Waste Container->Licensed Hazardous Waste Vendor Contaminated Sharps Container Contaminated Sharps Container Halogenated Liquid Waste Container->Licensed Hazardous Waste Vendor

Caption: Waste disposal workflow for (4-Amino-3-iodophenyl)methanol.

Disposal Protocol:

  • Solid Waste:

    • Collect unused (4-Amino-3-iodophenyl)methanol and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a designated, labeled, and sealed container for "Halogenated Organic Solid Waste."

  • Liquid Waste:

    • Collect solutions containing (4-Amino-3-iodophenyl)methanol in a designated, labeled, and sealed container for "Halogenated Organic Liquid Waste."

    • Do not pour any waste containing this compound down the drain.[7]

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the "Halogenated Organic Solid Waste" container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name "(4-Amino-3-iodophenyl)methanol" and the appropriate hazard warnings.

  • Final Disposal:

    • All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

By adhering to these guidelines, you can significantly minimize the risks associated with handling (4-Amino-3-iodophenyl)methanol and contribute to a safer laboratory environment for yourself and your colleagues.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminobenzyl alcohol, 99%. Retrieved from [Link]

  • PubChem. 4-Iodoaniline. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Iodine. Retrieved from [Link]

  • Cole-Parmer. (2005, March 7). Material Safety Data Sheet - 4-Iodoaniline, 99%. Retrieved from [Link]

  • Aggie Access. 388121-68-4 | (4-Amino-3-iodophenyl)methanol. Retrieved from [Link]

  • Aggie Access. 388121-68-4 | (4-Amino-3-iodophenyl)methanol. Retrieved from [Link]

  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 4-Iodoaniline. Retrieved from [Link]

  • European Society of Radiology. (2022). What should not go down the drain: time, money and contrast media. Retrieved from [Link]

  • Płoszaj, M., & Nałęcz-Jawecki, G. (2026, February 4). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Pharmaceuticals, 19(2), 194. [Link]

  • MDPI. (2026, February 4). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 1). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. Retrieved from [Link]

  • ResearchGate. (2024, July 13). Iodinated contrast media waste management in hospitals in central Norway. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.